molecular formula C11H12BrNO3 B7937837 3-Bromo-2-morpholin-4-ylbenzoic acid

3-Bromo-2-morpholin-4-ylbenzoic acid

Cat. No.: B7937837
M. Wt: 286.12 g/mol
InChI Key: GEHNMKMUEDUKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-morpholin-4-ylbenzoic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHNMKMUEDUKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectroscopic data for 3-Bromo-2-morpholin-4-ylbenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-morpholin-4-ylbenzoic acid

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical milestones in the research and development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide will detail the theoretical underpinnings and practical considerations for analyzing this molecule using these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents (the bromine atom, the carboxylic acid, and the morpholine group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HChemical shift can be highly variable depending on solvent and concentration.
Aromatic (H-6)7.8 - 8.0Doublet1HDownfield due to deshielding from the adjacent carboxylic acid.
Aromatic (H-5)7.2 - 7.4Triplet1H
Aromatic (H-4)7.5 - 7.7Doublet1H
Morpholine (-CH₂-N-)3.0 - 3.3Triplet4HProtons adjacent to the nitrogen atom.
Morpholine (-CH₂-O-)3.8 - 4.0Triplet4HProtons adjacent to the oxygen atom, generally more deshielded.

Predictions are based on analysis of similar structures and standard chemical shift tables.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (C=O)165 - 175Characteristic downfield shift for a carboxylic acid carbon.
Aromatic (C-2)145 - 155Attached to the morpholine nitrogen.
Aromatic (C-1)130 - 140Attached to the carboxylic acid.
Aromatic (C-6)130 - 135
Aromatic (C-4)125 - 130
Aromatic (C-5)120 - 125
Aromatic (C-3)115 - 125Attached to the bromine atom.
Morpholine (-CH₂-O-)66 - 70Carbon adjacent to oxygen.
Morpholine (-CH₂-N-)50 - 55Carbon adjacent to nitrogen.

Predictions are based on analysis of similar structures and standard chemical shift tables.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H stretch2500 - 3300Broad
Aromatic C-HC-H stretch3000 - 3100Medium to Weak
Carboxylic Acid (C=O)C=O stretch1680 - 1710Strong
Aromatic C=CC=C stretch1450 - 1600Medium
Morpholine C-OC-O stretch1110 - 1130Strong
Morpholine C-NC-N stretch1200 - 1250Medium
C-BrC-Br stretch500 - 600Medium to Strong

Predictions are based on characteristic IR absorption frequencies for known functional groups.[1]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: Experimental workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₁H₁₂BrNO₃), the expected molecular weight is approximately 301.00 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

  • Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity at m/z 301 and 303.

  • Fragmentation: Common fragmentation pathways could include:

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 256/258.

    • Loss of the morpholine ring.

    • Cleavage within the morpholine ring.

Table 4: Predicted Key Mass Spectrometry Peaks

m/z Proposed Fragment Notes
301/303[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
256/258[M - COOH]⁺Loss of the carboxylic acid group.
183/185[BrC₆H₃COOH]⁺Fragment corresponding to bromobenzoic acid cation radical.[2]
Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Workflow for ESI-MS Analysis

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

This guide provides a predictive spectroscopic analysis of this compound. While experimental data is not currently available, the predicted NMR, IR, and MS data, based on sound chemical principles and analogous structures, offer a robust framework for researchers to confirm the synthesis and purity of this compound. The provided experimental protocols serve as a starting point for acquiring high-quality data.

References

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 3-Bromo-2-morpholin-4-ylbenzoic Acid: A Proposed Mechanism of Action and Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-2-morpholin-4-ylbenzoic acid is a novel small molecule with a chemical architecture suggestive of significant pharmacological potential. However, its mechanism of action remains uncharacterized in the current scientific literature. This technical guide puts forth a plausible mechanism of action for this compound, positioning it as a potential modulator of key cellular signaling pathways, such as those regulated by protein kinases. We present a comprehensive, multi-tiered research program designed to rigorously test this hypothesis. The roadmap detailed herein encompasses in silico target prediction, in vitro biochemical and cell-based assays, and subsequent mechanism of action elucidation studies. This document is intended to serve as a strategic guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar morpholine-containing benzoic acid derivatives.

Introduction: The Enigma of this compound

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of biomedical research. Small molecules bearing a benzoic acid scaffold have a rich history in drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1] The morpholine moiety is also a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The strategic placement of a bromine atom on the aromatic ring can further influence the molecule's electronic properties and its interactions with biological targets.[4]

The compound this compound combines these three key structural features. While its synthesis is feasible, a thorough investigation of its biological activity and mechanism of action is conspicuously absent from public-domain research. This guide aims to bridge this knowledge gap by proposing a scientifically-grounded, hypothetical mechanism of action and outlining a systematic experimental approach for its validation.

A Proposed Mechanism of Action: Targeting Cellular Kinases

Based on a comprehensive analysis of its structural components and the known pharmacological activities of similar compounds, we hypothesize that This compound acts as an inhibitor of one or more protein kinases involved in oncogenic or inflammatory signaling pathways.

Scientific Rationale:

  • The Morpholine Pharmacophore: The morpholine ring is a versatile pharmacophore known for its ability to engage in hydrogen bonding and other non-covalent interactions within the active sites of enzymes, particularly kinases.[3][5]

  • The Benzoic Acid Scaffold: The carboxylate group of the benzoic acid can serve as a crucial anchoring point, forming salt bridges or hydrogen bonds with key residues in a target protein.

  • The Role of Bromine: The electron-withdrawing nature of the bromine atom can modulate the pKa of the carboxylic acid and influence the overall electron distribution of the aromatic ring, potentially enhancing binding affinity and selectivity for the target protein.

Given the prevalence of dysregulated kinase activity in cancer and inflammatory diseases, targeting these enzymes represents a highly validated therapeutic strategy.

Experimental Roadmap for Target Identification and Mechanism Elucidation

To systematically investigate our proposed mechanism of action, we have designed a phased experimental workflow. This workflow is structured to progress from broad, computational predictions to specific, in-depth biological characterization.

Phase 1: In Silico Target Prediction and Molecular Modeling

The initial step is to leverage the power of computational biology to generate a prioritized list of potential protein targets.[6][7] This approach de-risks the subsequent experimental work by focusing resources on the most plausible biological partners for our compound of interest.

Experimental Protocol: Multi-Platform In Silico Target Prediction

  • Compound Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a computational chemistry software package.

  • Target Prediction: Submit the 3D structure to a panel of well-validated, web-based target prediction tools. We recommend using a combination of ligand-based and structure-based algorithms to increase the robustness of the predictions.[8] Recommended platforms include:

    • SwissTargetPrediction

    • SEA (Similarity Ensemble Approach)

    • SuperPred

  • Data Analysis and Target Prioritization: Consolidate the lists of predicted targets from each platform. Prioritize targets that are consistently predicted across multiple platforms and are known to be therapeutically relevant in oncology or inflammation.

  • Molecular Docking: Perform molecular docking studies of this compound against the top 3-5 prioritized targets using a program such as AutoDock Vina or Glide. Analyze the predicted binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Predicted Target Prioritization

Predicted TargetPrediction Score (Platform 1)Prediction Score (Platform 2)Docking Score (kcal/mol)Key Predicted Interactions
Kinase A0.850.79-9.2H-bond with hinge region, salt bridge with catalytic lysine
Kinase B0.780.75-8.5Hydrophobic interactions with gatekeeper residue
Non-kinase Target C0.65N/A-7.1Pi-stacking with aromatic residue

Logical Workflow for Phase 1

G cluster_0 In Silico Target Prediction Compound Structure Compound Structure Target Prediction Platforms Target Prediction Platforms Compound Structure->Target Prediction Platforms Prioritized Target List Prioritized Target List Target Prediction Platforms->Prioritized Target List Molecular Docking Molecular Docking Prioritized Target List->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis

Caption: Workflow for in silico target identification.

Phase 2: In Vitro Biochemical Validation

The predictions from Phase 1 must be validated experimentally.[9][10] This phase focuses on confirming a direct interaction between this compound and the top-ranked predicted targets in a purified, cell-free system.

Experimental Protocol: Kinase Inhibition Assay

  • Compound Acquisition: Procure or synthesize a high-purity sample of this compound.

  • Reagent Preparation: Obtain the purified, active form of the candidate kinase(s) and its corresponding substrate. Prepare a suitable kinase buffer.

  • Assay Performance: Perform a kinase activity assay (e.g., using a luminescence-based ATP detection method like ADP-Glo™).

    • Prepare a serial dilution of the test compound.

    • Incubate the kinase, substrate, ATP, and test compound for a specified time at the optimal temperature.

    • Measure the kinase activity by quantifying the amount of ADP produced.

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro Kinase Inhibition

Kinase TargetIC50 (µM)
Kinase A0.5 ± 0.1
Kinase B12.3 ± 2.5
Control Kinase C> 100
Phase 3: Cell-Based Activity and Target Engagement

A successful outcome in Phase 2 (i.e., potent and selective inhibition of a target) provides a strong rationale for investigating the compound's effects in a more biologically relevant cellular context.

Experimental Protocol: Cellular Target Engagement and Viability Assay

  • Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the validated kinase target.

  • Cell Viability Assay:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo® assay).

    • Calculate the GI50 (concentration required to inhibit cell growth by 50%).

  • Target Engagement Assay (Western Blot):

    • Treat the cells with the compound at concentrations around its GI50 for a short duration (e.g., 1-2 hours).

    • Lyse the cells and prepare protein extracts.

    • Perform a Western blot analysis to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.

Logical Workflow for Experimental Validation

G cluster_1 Experimental Validation In Silico Hits In Silico Hits Biochemical Assay Biochemical Assay In Silico Hits->Biochemical Assay Confirmed Target Confirmed Target Biochemical Assay->Confirmed Target IC50 < 1µM Cell-Based Assay Cell-Based Assay Confirmed Target->Cell-Based Assay Cellular Activity Cellular Activity Cell-Based Assay->Cellular Activity GI50 in nM range Mechanism of Action Studies Mechanism of Action Studies Cellular Activity->Mechanism of Action Studies

Caption: Phased approach for experimental validation.

Data Interpretation and Future Directions

The data generated from this research roadmap will provide a solid foundation for understanding the mechanism of action of this compound.

  • Positive Outcome: If the compound demonstrates potent and selective inhibition of a kinase target, shows on-target activity in cells, and has a significant anti-proliferative effect, this would strongly support our initial hypothesis. The next steps would involve lead optimization studies to improve its drug-like properties and in vivo efficacy studies in relevant animal models.

  • Negative Outcome: If the compound is inactive against the predicted targets or shows no cellular activity, the results from the in silico screen should be revisited to explore alternative targets. It is also possible that the compound's activity is not related to enzyme inhibition but rather to another mechanism, such as disruption of protein-protein interactions.

Conclusion

While the mechanism of action of this compound is currently unknown, its chemical structure provides compelling reasons to investigate its potential as a targeted therapeutic agent, particularly as a kinase inhibitor. The comprehensive research plan outlined in this guide provides a clear and logical path forward for elucidating its biological activity and therapeutic potential. The successful execution of these studies could unveil a novel chemical scaffold for the development of new medicines for cancer, inflammation, and other diseases.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • From in silico target prediction to multi-target drug design: current databases, methods and applications. PubMed. [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • Pharmacological activity of morpholino compound. PubMed. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Validation guidelines for drug-target prediction methods. University of Helsinki. [Link]

  • Validation guidelines for drug-target prediction methods | Request PDF. ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. [Link]

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. Isomorphic Labs. [Link]

  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

solubility and stability of 3-Bromo-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the characterization, handling, and application of 3-Bromo-2-morpholin-4-ylbenzoic acid . It is designed for medicinal chemists and pharmaceutical scientists utilizing this compound as a scaffold in drug discovery, particularly for PI3K/mTOR kinase inhibitor development where the ortho-morpholino benzoic acid motif is a privileged structure.

Executive Summary & Structural Logic

This compound is a tri-substituted benzene derivative characterized by high steric congestion. Its utility lies in its dual functionality: the morpholine ring often serves as a solvent-exposed solubilizing group or hinge-binder in kinase targets, while the 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the scaffold.

  • Chemical Class: N-Aryl Morpholine / Benzoic Acid Derivative.

  • Key Feature: Highly twisted conformation due to 1,2,3-substitution pattern (Ortho-effect), impacting solubility and reactivity.

  • Primary Application: Intermediate for synthesis of fused heterocycles (e.g., quinazolinones) or direct inhibitors (e.g., Idelalisib analogs).

Physicochemical Characterization (In Silico & Mechanistic)

To work effectively with this compound, one must understand its ionization behavior. It is an ampholytic molecule capable of existing as a cation, zwitterion, or anion depending on the pH environment.

2.1 Ionization Profile (pKa Prediction)
  • Acidic Center (Carboxylic Acid): The ortho-morpholine and meta-bromo groups exert electron-withdrawing inductive effects (-I), likely lowering the pKa of the carboxylic acid relative to benzoic acid (pKa 4.2).

    • Estimated pKa1:3.0 – 3.5

  • Basic Center (Morpholine Nitrogen): Typically, N-aryl morpholines have a pKa ~4–5. However, the steric clash between the C1-Carboxyl and C3-Bromo groups forces the C2-Morpholine ring out of planarity with the benzene ring. This decoupling of resonance prevents the nitrogen lone pair from delocalizing into the aromatic system, potentially increasing its basicity compared to planar anilines.

    • Estimated pKa2 (Conjugate Acid):5.5 – 6.5

2.2 Solubility Landscape

The compound exhibits a U-shaped solubility curve typical of zwitterions.

pH RegionDominant SpeciesSolubility PredictionMechanism
pH < 2.0 Cationic (R-NH⁺ / R-COOH)High Protonation of morpholine N.
pH 3.5 – 6.0 Zwitterionic (R-NH⁺ / R-COO⁻)Low (Minimum) Net neutral charge; high crystal lattice energy.
pH > 7.5 Anionic (R-N / R-COO⁻)High Deprotonation of carboxylic acid.

Critical Insight: Attempting to extract this compound from an organic reaction mixture using water at pH 4–5 will likely result in precipitation (emulsion formation), not separation. Maintain pH > 9 or pH < 1 for aqueous phases during workup.

Visualization: Ionization & Stability Workflow

The following diagram illustrates the pH-dependent speciation and the recommended stress-testing workflow to validate stability.

G cluster_0 pH-Dependent Speciation cluster_1 Stability Stress Testing (Forced Degradation) Cation Cationic Form (pH < 2) Soluble Zwitter Zwitterionic Form (pH 3.5 - 6.0) Insoluble / Precipitate Cation->Zwitter Deprotonation (-H+) Anion Anionic Form (pH > 7.5) Soluble Zwitter->Anion Deprotonation (-H+) Oxidation Oxidative Stress (H2O2, AIBN) Target: Morpholine N-Oxide Zwitter->Oxidation Susceptibility Hydrolysis Acid/Base Hydrolysis (0.1N HCl/NaOH) Target: Decarboxylation Zwitter->Hydrolysis Photo Photostability (UV/Vis) Target: C-Br Homolysis Zwitter->Photo

Figure 1: pH-dependent ionization states and critical stress-testing pathways for this compound.

Stability & Degradation Pathways

While the benzoic acid scaffold is robust, the specific substitution pattern introduces unique vulnerabilities.

4.1 Chemical Stability
  • N-Oxidation: The morpholine nitrogen is susceptible to oxidation (forming N-oxide) upon exposure to peroxides or mCPBA. This is a common impurity in aged samples stored in air.

  • Decarboxylation: Thermal stress (>150°C) or strong acid catalysis can induce decarboxylation, especially given the steric strain relief that would result from losing the carboxyl group.

  • Debromination: The C-Br bond is stable to acid/base but labile to UV light (radical homolysis) or palladium contamination (oxidative addition).

4.2 Solid-State Stability
  • Hygroscopicity: As a likely zwitterion, the solid form may exhibit high melting points but can be hygroscopic. Salt forms (e.g., HCl salt or Na salt) will be significantly more hygroscopic than the zwitterion.

  • Polymorphism: The twisted conformation allows for multiple crystal packing arrangements (polymorphs), which can affect dissolution rates.

Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standardize this protocol to determine the precise solubility limit for formulation or assay buffers.

  • Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, pH 7.4, and pH 10.0).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm).

    • Note: Construct a calibration curve using a DMSO stock solution (10 mM).

Protocol B: Stock Solution Preparation & Storage
  • Solvent: DMSO is the preferred solvent. The compound should be soluble >50 mM in DMSO.

  • Storage: Store 10 mM stocks at -20°C.

  • Freeze-Thaw: Limit to <3 cycles. If precipitation is observed upon thawing, sonicate at 40°C for 5 minutes. The "precipitate" may be the zwitterionic form crystallizing out if moisture has entered the DMSO.

Synthesis & Handling Insights
  • Synthesis Route: Typically synthesized via SNAr displacement of 3-bromo-2-fluorobenzoic acid with morpholine.

    • Critical Step: This reaction often requires heating. Ensure complete removal of unreacted morpholine, as it can interfere with downstream biological assays (false positives in kinase assays).

  • Purification: Do not rely on silica chromatography with standard Hexane/Ethyl Acetate, as the carboxylic acid will streak.

    • Recommendation: Use DCM:MeOH:Acetic Acid (95:4:1) or Reverse Phase (C18) chromatography using Water (0.1% Formic Acid) / Acetonitrile.

References
  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412. Link

  • Morpholine Stability: ECHA Registration Dossier for Morpholine. "Physical and chemical properties: Dissociation constant." Link

  • Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of ortho-substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society, 1008-1013. Link

  • Solubility Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Drug Discovery Today, 11(21-22), 1012-1018. Link

A Technical Guide to the Preclinical Evaluation of 3-Bromo-2-morpholin-4-ylbenzoic Acid and Its Derivatives: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: An extensive review of the current scientific literature indicates that 3-Bromo-2-morpholin-4-ylbenzoic acid is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. To date, direct in vitro and in vivo studies characterizing the specific biological activities of this compound have not been published. This guide, therefore, adopts a predictive and methodological approach. By analyzing the well-documented activities of its core chemical moieties—the morpholine ring and the bromo-benzoic acid scaffold—we will construct a scientifically grounded framework for its potential therapeutic applications and outline a comprehensive preclinical research plan. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities based on this scaffold.

Part 1: Deconstruction of the Core Scaffold and Predicted Biological Relevance

The structure of this compound suggests its potential as a scaffold for developing targeted therapeutic agents. The combination of a morpholine group, a common feature in many approved drugs, with a bromo-benzoic acid backbone provides a versatile starting point for medicinal chemistry campaigns.

1.1 The Morpholine Moiety: A Privileged Structure in Drug Discovery

The morpholine ring is a heterocyclic aliphatic amine that is frequently incorporated into drug candidates to improve their pharmacological properties. Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Numerous morpholine-containing compounds have demonstrated significant biological activity across various therapeutic areas:

  • Anticancer: Derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity against hepatocellular carcinoma (HepG2) cell lines.[1] Similarly, 4-morpholino-2-phenylquinazolines have been developed as potent inhibitors of PI3 kinase p110α, a key enzyme in cancer cell proliferation.[2]

  • Antimicrobial: Novel semicarbazides based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure have exhibited antibacterial potential, particularly against Gram-positive bacteria.[3]

  • Enzyme Inhibition: Morpholine-based thiazole analogues have been synthesized and evaluated as inhibitors of carbonic anhydrase-II, an enzyme implicated in conditions like glaucoma.[4]

1.2 The Bromo-Benzoic Acid Scaffold: A Key Pharmacophore

The bromo-benzoic acid scaffold serves as a versatile anchor for building complex molecules. The bromine atom can act as a bulky group to occupy specific hydrophobic pockets in a target protein or serve as a handle for further synthetic modifications, such as cross-coupling reactions. The carboxylic acid group provides a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in an active site.

Examples of biologically active molecules incorporating a bromo-benzoic acid or a related bromo-aromatic moiety include:

  • Anti-inflammatory: A derivative of 5-aminosalicylic acid, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, has demonstrated potent in vitro antioxidant and in vivo anti-inflammatory properties.[5]

  • Anticancer: 3-benzylidene 4-bromo isatin derivatives have shown cytotoxic activity against human tumor cell lines.[6] Furthermore, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, a protein involved in cell cycle regulation.[7]

Derivative Class Therapeutic Area Reported In Vitro/In Vivo Activity Reference
Morpholine-containing quinolinesAnticancerAntitumor activity against HepG2 cells.[1]
Morpholine-containing quinazolinesAnticancerPotent inhibition of PI3 kinase p110α.[2]
Morpholine-containing hydrazidesAntimicrobialAntibacterial activity against Gram-positive bacteria.[3]
Bromo-benzoic acid derivativesAnti-inflammatoryIn vivo inhibition of myeloperoxidase.[5]
Bromo-isatin derivativesAnticancerCytotoxic activity against K526 and HepG2 cell lines.[6]
Bromo-phenyl quinazolinesAnticancerSelective inhibition of Aurora A kinase.[7]

Part 2: A Proposed Workflow for the Preclinical Evaluation of this compound Derivatives

This section outlines a comprehensive, step-by-step methodology for the in vitro and in vivo evaluation of novel compounds derived from the this compound scaffold.

2.1 Initial In Vitro Screening and Target Validation

The first phase focuses on assessing the general biological activity of the synthesized compounds and identifying potential molecular targets.

G cluster_0 Phase 1: In Vitro Screening A Compound Library Synthesis (Derivatives of Core Scaffold) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Hit Identification (Compounds with significant activity) B->C D Dose-Response Studies (Determination of IC50/EC50) C->D E Target Deconvolution (e.g., Kinase Panels, Proteomics) D->E F Lead Compound Selection E->F

Figure 1: Workflow for initial in vitro screening and lead identification.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate target cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The MTT assay is a robust and widely used colorimetric assay that provides a quantitative measure of cell proliferation and cytotoxicity. It serves as an excellent first-pass screen to identify compounds with potential anticancer activity.[6]

2.2 In Vitro ADME and Pharmacokinetic Profiling

Before advancing to in vivo studies, it is critical to assess the drug-like properties of the lead compounds. This involves evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

G cluster_1 Phase 2: In Vitro ADME A Lead Compounds B Solubility & Permeability Assays (e.g., PAMPA) A->B C Metabolic Stability Assays (e.g., Liver Microsomes) A->C D Plasma Protein Binding (e.g., Equilibrium Dialysis) A->D E CYP450 Inhibition Assays A->E F Candidate Selection for In Vivo Studies B->F C->F D->F E->F

Figure 2: Workflow for in vitro ADME and pharmacokinetic profiling.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and buffer.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Causality Behind Experimental Choices: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay provides a reliable in vitro model to predict the in vivo metabolic clearance of a drug, a critical parameter for determining its dosing regimen and potential for drug-drug interactions.[8]

2.3 In Vivo Efficacy and Toxicity Studies

The final preclinical phase involves evaluating the efficacy and safety of the lead candidate in a living organism.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

  • Dosing: Administer the compound via intravenous (i.v.) and oral (p.o.) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).[5][8]

Causality Behind Experimental Choices: This study is essential for understanding how the drug is absorbed, distributed, and eliminated in a living system. Oral bioavailability is a particularly critical parameter, as it determines the fraction of the orally administered dose that reaches systemic circulation and is available to exert its therapeutic effect.[5][9]

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Typically performed in rodents (e.g., mice or rats).

  • Dosing: Administer increasing doses of the compound to different groups of animals.

  • Observation: Monitor the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

  • Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.

  • LD50 Determination: Estimate the lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals.

Causality Behind Experimental Choices: The acute toxicity study provides crucial information about the short-term safety profile of a new chemical entity. It helps to identify the target organs of toxicity and establish a safe starting dose for subsequent efficacy studies.[5]

Part 3: Conclusion and Future Directions

While this compound itself remains uncharacterized, its constituent chemical motifs are well-represented in a multitude of biologically active compounds. This analysis suggests that derivatives of this scaffold hold significant promise as starting points for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The proposed preclinical evaluation workflow provides a robust and scientifically validated roadmap for researchers to systematically investigate the therapeutic potential of these compounds, from initial screening to in vivo efficacy and safety assessment. Future research should focus on the synthesis of a diverse library of derivatives and the execution of the outlined experimental plan to unlock the full potential of this promising chemical scaffold.

References

  • Pharmacokinetic parameters important for good oral bioavailability of compounds 3a and 3b. (n.d.).
  • New 4-(Morpholin-4-Yl)
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019, August 15). PubMed.
  • Synthesis and Biological Evaluation of. (2010, December 1). Amanote Research.
  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com.
  • 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9. (n.d.). Sigma-Aldrich.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing.
  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021, November 11). MDPI.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). PubMed.
  • From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. (n.d.). OSTI.GOV.
  • Pharmacokinetics: The Science Behind Drug Movement in the Body. (n.d.). Longdom Publishing.
  • Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punct
  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. (2025, August 9).
  • The antitumor agent 3-bromopyruvate has a short half-life at physiological conditions. (2025, August 6).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PMC.
  • Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents. (2004, December 2). PubMed.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29).
  • 2-(3-Bromophenyl)

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Crude 3-Bromo-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2-morpholin-4-ylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its molecular structure, featuring a benzoic acid moiety, a bromine atom, and a morpholine substituent, presents a unique combination of acidic and basic functionalities, as well as varying polarity. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols and the scientific rationale behind the chosen techniques.

The primary synthetic route to this compound is anticipated to be a nucleophilic aromatic substitution reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, between 2,3-dibromobenzoic acid and morpholine.[1][2] This synthetic pathway can lead to a variety of impurities that must be effectively removed.

Anticipated Impurities:

  • Unreacted Starting Materials: 2,3-dibromobenzoic acid and morpholine.

  • Isomeric Byproduct: 2-Bromo-3-morpholin-4-ylbenzoic acid.

  • Catalyst Residues: Copper or palladium salts.

  • Over-amination Products: Diamino-substituted benzoic acid derivatives (less likely under controlled conditions).

This guide will focus on three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. The selection and sequence of these methods are designed to systematically remove the anticipated impurities, yielding a final product of high purity.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale/Reference Analogue
pKa (acidic) ~3.5 - 4.5The carboxylic acid group's acidity will be influenced by the electron-withdrawing bromine and the electron-donating (via nitrogen lone pair) and withdrawing (inductive) morpholine group. Benzoic acid has a pKa of 4.2.[3]
pKa (basic) ~4.5 - 5.5The nitrogen in the morpholine ring is basic. Morpholine itself has a pKa of 8.33 for its conjugate acid, but this will be reduced by the connection to the electron-withdrawing aromatic ring.[4][5]
Solubility Poorly soluble in water at neutral pH. Soluble in aqueous base and many organic solvents (e.g., ethyl acetate, dichloromethane, methanol).The presence of the non-polar aromatic ring and the morpholine group will limit water solubility. Salt formation in acidic or basic solutions will increase aqueous solubility.[6]
Melting Point Likely a solid at room temperature with a defined melting point.Aromatic carboxylic acids are typically crystalline solids.[7]

Purification Strategy Overview

The purification strategy is designed as a multi-step process to address the different types of impurities.

Purification_Workflow crude Crude Product (mixture of target, starting materials, isomer, catalyst) extraction Acid-Base Extraction (Removes acidic and basic impurities) crude->extraction Initial Cleanup recrystallization Recrystallization (Removes isomeric and other closely related impurities) extraction->recrystallization Primary Purification chromatography Column Chromatography (Optional final polishing) recrystallization->chromatography High Purity Requirement pure Pure this compound recrystallization->pure chromatography->pure Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer (Neutral Impurities, Morpholine) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Deprotonated Product & Starting Acid) separate1->aqueous_layer1 acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer1->acidify precipitate Precipitated Product & Starting Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry partially_pure Partially Purified Solid filter_dry->partially_pure

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Objective: To remove the isomeric byproduct (2-Bromo-3-morpholin-4-ylbenzoic acid) and any remaining 2,3-dibromobenzoic acid.

Solvent Selection: The choice of solvent is critical and may require some experimentation. Good starting points for substituted benzoic acids include:

  • Ethanol/Water mixture

  • Isopropanol

  • Ethyl acetate/Hexane mixture

  • Toluene

Materials:

  • Partially purified this compound (from acid-base extraction)

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel

  • Buchner funnel and vacuum flask

Step-by-Step Protocol:
  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

Objective: To achieve the highest possible purity by separating the target compound from any remaining closely related impurities, particularly the isomeric byproduct. This is often used as a final polishing step.

Stationary Phase: Silica gel is the most common choice for this type of polar compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid by keeping it protonated.

Materials:

  • Recrystallized this compound

  • Silica gel (for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Step-by-Step Protocol:
  • TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the elution of the compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.

Chromatography_Workflow start Recrystallized Product tlc TLC for Eluent Optimization start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_pure Pool Pure Fractions monitor_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Highly Pure Product evaporate->final_product

Caption: Workflow for Column Chromatography.

Purity Assessment

After each purification step, and especially for the final product, it is essential to assess the purity. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Conclusion

The purification of crude this compound can be effectively achieved through a combination of acid-base extraction, recrystallization, and optionally, column chromatography. The choice and order of these techniques are based on the predicted impurities from a likely synthetic route and the estimated physicochemical properties of the target molecule. By carefully following these protocols and validating the purity at each stage, researchers can obtain a high-quality product suitable for their downstream applications.

References

  • Ullmann condensation. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Ma D, Xia C. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org Lett. 2003;5(14):2583-2585. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Scite.ai. Accessed February 15, 2026. [Link]

  • Ma D, Xia C. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org Lett. 2003;5(14):2583-2585. [Link]

  • Li Y, Wang D, Chen C. Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus Sulfur Silicon Relat Elem. 2023;198(1):65-71. [Link]

  • benzoic acid, compound with morpholine (1:1). ChemBK. Accessed February 15, 2026. [Link]

  • Williams R. pKa Data Compiled by R. Williams. Published online 2022. [Link]

  • Williams R. pKa Data Compiled by R. Williams. EPFL. Accessed February 15, 2026. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Morpholine. FooDB. Accessed February 15, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 15, 2026. [Link]

  • Gérardy R, Villo P, Le S, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Accessed February 15, 2026. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018. Accessed February 15, 2026. [Link]

  • MORPHOLINE. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 15, 2026. [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. Accessed February 15, 2026. [Link]

  • Synthesis method of morpholine benzoate compound.
  • Synthesis of 4-propyl-3-bromo-benzoic acid. PrepChem.com. Accessed February 15, 2026. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Published online November 22, 2021. Accessed February 15, 2026. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Published November 22, 2021. Accessed February 15, 2026. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Accessed February 15, 2026. [Link]

  • 3-Bromo-4-morpholinobenzoic Acid. MySkinRecipes. Accessed February 15, 2026. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. Published May 2023. Accessed February 15, 2026. [Link]

  • Benzoic acid, 3-bromo-. NIST WebBook. Accessed February 15, 2026. [Link]

  • 4-Bromo-3-cyanobenzoic acid Properties. Cheméo. Accessed February 15, 2026. [Link]

Sources

Application Note: Scalable Synthesis of 3-Bromo-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up protocol for 3-Bromo-2-morpholin-4-ylbenzoic acid , a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Pictilisib).[1]

While laboratory-scale synthesis often relies on palladium-catalyzed Buchwald-Hartwig amination of dibromides, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from methyl 3-bromo-2-fluorobenzoate .[1] This route eliminates heavy metal contamination risks early in the sequence and utilizes the high lability of the ortho-fluorine atom activated by the electron-withdrawing ester group.[1]

Key Process Advantages:

  • Metal-Free C-N Bond Formation: Avoids Pd scavengers.[1]

  • Regioselectivity: >99:1 selectivity for fluorine displacement over bromine.[1]

  • Scalability: Designed for 100g – 1kg batches with non-chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is a two-step linear sequence.[1] The steric bulk of the bromine atom at the 3-position actually aids the reaction by forcing the ester out of planarity, preventing conjugation and keeping the carbonyl carbon highly electrophilic, while the fluorine at the 2-position is highly activated for nucleophilic attack.[1]

Reaction Scheme (Graphviz)

ReactionScheme SM Methyl 3-bromo-2-fluorobenzoate (SM) Intermediate Methyl 3-bromo-2-morpholinobenzoate (Intermediate) SM->Intermediate Step 1: SNAr Reagents1 Morpholine (3.0 eq) K2CO3, DMSO, 90°C Reagents1->SM Product 3-Bromo-2-morpholinobenzoic acid (Final Product) Intermediate->Product Step 2: Saponification Reagents2 LiOH, THF/H2O Hydrolysis Reagents2->Intermediate

Figure 1: Two-step synthetic pathway relying on regioselective SNAr followed by ester hydrolysis.[1]

Process Development Logic

Step 1: C-N Coupling (SNAr)

Challenge: The 3-bromo substituent creates significant steric hindrance around the 2-fluoro position.[1] Optimization:

  • Solvent: DMSO is selected over Acetonitrile.[1] The high dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate significantly at 90°C.[1]

  • Base: Potassium Carbonate (K2CO3) is used as an HCl scavenger. While morpholine can act as its own base, using K2CO3 allows for a lower equivalent of morpholine (expensive/waste) to be used.[1]

  • Temperature: 90°C is the "sweet spot." Below 80°C, conversion stalls; above 110°C, potential debromination or ester hydrolysis by-products increase.[1]

Step 2: Hydrolysis

Challenge: The bulky morpholine and bromine groups shield the ester carbonyl, making hydrolysis slower than typical benzoates.[1] Optimization:

  • System: LiOH in THF/Water (1:1). Lithium acts as a Lewis acid to coordinate with the carbonyl oxygen, activating it for attack, while THF solubilizes the hydrophobic intermediate.[1]

  • Work-up: Acid-base extraction is critical here to remove neutral impurities (unreacted ester) before the final precipitation of the acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-2-morpholinobenzoate[1]

Scale: 100 g Input | Expected Yield: 88-92%

Materials
ReagentMW ( g/mol )EquivalentsAmount
Methyl 3-bromo-2-fluorobenzoate 233.031.0100.0 g
Morpholine 87.122.593.5 g (94 mL)
Potassium Carbonate (anhydrous) 138.211.589.0 g
DMSO Solvent5 Vol500 mL
Water Quench15 Vol1.5 L
Protocol
  • Setup: Charge a 2-L 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and reflux condenser.

  • Charging: Add DMSO (500 mL) and Methyl 3-bromo-2-fluorobenzoate (100 g). Stir to dissolve.

  • Addition: Add Potassium Carbonate (89 g) followed by Morpholine (94 mL) in a single portion. Note: Mild exotherm may occur.[1]

  • Reaction: Heat the slurry to 90°C . Maintain agitation at 300-400 rpm to keep solids suspended.

  • Monitoring: Monitor by HPLC/TLC after 4 hours. The reaction is complete when SM < 1.0% (typically 4-6 hours).

  • Quench & Crystallization:

    • Cool the mixture to 20-25°C.

    • Slowly add the reaction mixture into 1.5 L of ice-cold water under vigorous stirring.

    • Critical: The product will precipitate as a pale yellow solid. Stir for 1 hour to ensure granularity.

  • Isolation: Filter the solids via a Buchner funnel. Wash the cake with water (2 x 200 mL) to remove residual DMSO and morpholine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Target: Pale yellow solid.[1]

    • Purity Check: If <95%, recrystallize from Ethanol/Water (rarely needed).[1]

Step 2: Saponification to this compound[1]

Scale: ~115 g (from Step 1) | Expected Yield: 90-95%

Materials
ReagentEquivalentsAmount
Intermediate Ester 1.0115.0 g
Lithium Hydroxide (LiOH[1]·H2O) 3.048.2 g
THF 5 Vol575 mL
Water 5 Vol575 mL
HCl (1M) AcidifierAs needed to pH 3-4
Protocol
  • Setup: Charge a 3-L flask with the Intermediate Ester (115 g), THF (575 mL), and Water (575 mL).

  • Activation: Add LiOH·H2O (48.2 g).

  • Reaction: Heat to 60°C for 3-5 hours. The solution should become homogeneous.

  • Work-up (The "Self-Cleaning" Step):

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove THF (approx. 500 mL removed).

    • Dilute the remaining aqueous residue with Water (300 mL).

    • Wash: Extract the aqueous layer with Ethyl Acetate (300 mL). Discard the organic layer. (This removes unreacted ester and neutral byproducts).

  • Precipitation:

    • Cool the aqueous phase to 0-5°C.

    • Slowly add 1M HCl until pH reaches 3-4.[1] A thick white precipitate will form.[1]

  • Isolation: Filter the solid. Wash with water (3 x 200 mL) followed by a minimal wash with cold Heptane (100 mL) to aid drying.

  • Drying: Vacuum oven at 50°C to constant weight.

Work-up Logic & Purification Flow

The following diagram illustrates the purification logic designed to avoid chromatography.

WorkupLogic ReactionMix Crude Hydrolysis Mixture (R-CO2Li + Impurities) Step1 1. Evaporate THF 2. Dilute with Water ReactionMix->Step1 Extraction Wash with Ethyl Acetate Step1->Extraction OrgLayer Organic Layer (Discard) Extraction->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Product as Lithium Salt) Extraction->AqLayer Target Molecule Acidification Acidify with HCl to pH 3-4 AqLayer->Acidification Filtration Filtration & Drying Acidification->Filtration FinalProduct Pure 3-Bromo-2-morpholinobenzoic acid Filtration->FinalProduct

Figure 2: Acid-Base extraction strategy ensuring high purity without column chromatography.[1]

Analytical Specifications (QC)

For the final release of the material, the following criteria should be met:

  • Appearance: White to off-white powder.[1]

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.0 (br s, 1H, COOH)[1]

    • δ 7.75 (dd, 1H, Ar-H)[1]

    • δ 7.65 (dd, 1H, Ar-H)[1]

    • δ 7.20 (t, 1H, Ar-H)[1]

    • δ 3.70 (m, 4H, Morpholine O-CH2)[1]

    • δ 3.05 (m, 4H, Morpholine N-CH2)[1]

  • Mass Spec (ESI): [M+H]+ calc. 286.01/288.01 (Br isotope pattern).

Safety & EHS Considerations

  • Morpholine: Flammable liquid and corrosive.[1] Causes severe skin burns.[1] Use Viton gloves.[1] Handle in a fume hood.

  • Methyl 3-bromo-2-fluorobenzoate: Potential skin sensitizer.[1]

  • Exotherm Control: The SNAr reaction can be exothermic. On scales >1kg, dose morpholine slowly rather than all-at-once to manage heat load.[1]

  • Waste Disposal: The aqueous filtrate from Step 1 contains DMSO and morpholine. Do not mix with bleach (potential for chloramine formation). Dispose of as organic aqueous waste.[1]

References

  • SNAr Methodology on Fluoro-benzoates

    • Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzoic Acid Derivatives.[1]

    • Source:Organic Process Research & Development (General methodology reference).
    • Context: Validates the lability of 2-fluoro positions in benzo
  • Analogous Synthesis (Thiadiadzole derivative)

    • Title: Synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine.[1]

    • Source: MDPI, Molbank 2021.[1]

    • URL:[Link][4][5]

    • Relevance: Confirms DMSO/Heating conditions for morpholine displacement of bromine/fluorine in hindered systems.
  • Starting Material Properties

    • Title: Methyl 3-bromo-2-fluorobenzoate (CAS 206551-41-9) Product Data.[1][6][7]

    • Source: Sigma-Aldrich / BLD Pharm.[1]

    • Relevance: Physical properties and safety data for the starting m
  • PI3K Inhibitor Chemistry

    • Title: Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor.[1]

    • Source:Journal of Medicinal Chemistry, 2008.[1]

    • Relevance: Contextualizes the target molecule as a key intermediate in the synthesis of indazole-based PI3K inhibitors.

Sources

Application Notes and Protocols for 3-Bromo-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Molecule

3-Bromo-2-morpholin-4-ylbenzoic acid is a substituted aromatic carboxylic acid incorporating both a halogen (bromine) and a morpholine moiety. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold known to enhance aqueous solubility and metabolic stability, and improve the pharmacokinetic profile of drug candidates[1][2][3][4]. The bromo- and carboxylic acid-substituted benzene ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions or amide bond formations, making it a valuable intermediate in the synthesis of complex target molecules[5].

The safe and effective use of this compound in a laboratory setting necessitates a thorough understanding of its potential hazards, which can be inferred from structurally related molecules. This guide provides a comprehensive overview of safety and handling protocols, drawing upon data from similar halogenated benzoic acids and morpholine-containing compounds.

Section 1: Hazard Identification and Risk Assessment

1.1. Anticipated Hazards

Based on the SDS of analogous compounds like 3-bromobenzoic acid, 4-bromobenzoic acid, and other halogenated benzoic acids, the following hazards are anticipated[6][7][8][9][10][11]:

  • Skin Irritation: Likely to cause skin irritation upon contact.[6][7][8][9][10][11]

  • Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not addressed promptly.[6][7][9][10][11]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7][10][11]

  • Harmful if Swallowed: Ingestion may be harmful.[9][12]

The morpholine component, while generally improving the toxicological profile in a larger molecule, can be corrosive and toxic on its own[13]. However, as a substituent, its contribution to the overall hazard profile of this compound is likely to be less pronounced than the free base.

1.2. Physicochemical Properties and Associated Risks

The physicochemical properties of related compounds suggest that this compound is a solid at room temperature with a relatively high melting point. As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with the skin and eyes.

PropertyAnticipated Value/CharacteristicAssociated Risk
Physical State Solid, likely a powder or crystalline material.Inhalation of airborne dust.
Melting Point Expected to be in the range of 150-250 °C, similar to related brominated benzoic acids.Thermal decomposition at high temperatures may release hazardous gases like carbon oxides and hydrogen bromide.[6][7]
Solubility Likely to have some aqueous solubility due to the morpholine and carboxylic acid groups.Potential for environmental contamination if not disposed of properly.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[7]Uncontrolled reactions if mixed with incompatible materials.
Dust Explosion Hazard As with many fine organic powders, there is a potential for dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.Fire or explosion hazard in the presence of an ignition source.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1. Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is required for any procedures that may generate dust, such as weighing, transferring, or preparing solutions.

  • Contained Systems: For larger scale operations, the use of glove boxes or other contained systems is recommended to prevent the release of dust into the laboratory environment.

2.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves.[6][8] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A full-sleeved lab coat is required to protect street clothing and skin.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (e.g., N95) should be used.[6]

2.3. Hygiene Practices

Good laboratory hygiene is essential to prevent accidental exposure.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

  • Contaminated clothing should be removed immediately and washed before reuse.

Section 3: Experimental Protocols

3.1. Protocol for Weighing and Transferring the Solid

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (goggles, face shield, gloves, lab coat).

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Use a weigh boat or a tared container to weigh the desired amount of the compound.

    • Avoid scooping the powder in a manner that creates airborne dust. Use a spatula to carefully transfer the solid.

  • Transfer:

    • If transferring to a reaction vessel, do so slowly and carefully to prevent puffing of the powder.

    • If preparing a solution, add the solvent to the solid in a controlled manner.

  • Cleanup:

    • Carefully clean the spatula and any other utensils used.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Dispose of any contaminated weigh boats or other disposable materials in the designated solid chemical waste container.

3.2. Protocol for Emergency Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, contact your institution's environmental health and safety department.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.

4.1. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Store in a locked cabinet or other secure location.

4.2. Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Unused material and contaminated disposables should be placed in a clearly labeled, sealed container for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Section 5: Visualizations

5.1. Workflow for Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare & Decontaminate Work Area prep_hood->prep_area weigh Weigh Compound Carefully prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution (if applicable) transfer->dissolve clean_tools Clean Utensils & Work Area dissolve->clean_tools Proceed to Cleanup dispose_waste Dispose of Contaminated Materials in Designated Waste clean_tools->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands G Emergency Response Decision Tree cluster_routes Emergency Response Decision Tree cluster_actions Emergency Response Decision Tree exposure Exposure Event eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, drink water ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eyes->medical wash_skin->medical if irritation persists fresh_air->medical rinse_mouth->medical

Caption: A decision tree for immediate actions following an exposure to this compound.

References

  • SAFETY D
  • material safety d
  • 4 - SAFETY D
  • SAFETY D
  • Safety D
  • 4 - • SAFETY D
  • 3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).
  • 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich.
  • 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem - NIH.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • 4 - SAFETY D
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. (2025-08-22).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022-04-13).
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis.
  • 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9 - Sigma-Aldrich.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for bromination of 2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal scientists. It addresses the specific optimization of the bromination of 2-morpholin-4-ylbenzoic acid (also known as 2-morpholinobenzoic acid), a critical intermediate often utilized in the synthesis of PI3K/mTOR inhibitors.

Case ID: OPT-BR-592 Subject: Regioselective Bromination Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: Brominating 2-morpholin-4-ylbenzoic acid requires balancing the activation provided by the morpholine ring with the deactivation of the carboxylic acid, while managing the solubility of the zwitterionic substrate.

The Goal: Selectively install a bromine atom at the C5 position (para to the morpholine, meta to the carboxyl) while avoiding:

  • Over-bromination (formation of 3,5-dibromo species).

  • Oxidation of the electron-rich morpholine ring.

  • Protodecarboxylation (loss of

    
     under acidic/thermal stress).
    

The Solution: Switching from elemental bromine (


) to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (DMF or Acetonitrile) allows for precise stoichiometric control and kinetic regulation, favoring the C5 product due to steric hindrance at C3.
Visualizing the Regioselectivity Logic

ReactionLogic node_sub 2-Morpholin-4-ylbenzoic Acid (Substrate) node_c3 C3 Position (Ortho to Morpholine) BLOCKED: Steric Clash node_sub->node_c3 Steric Hindrance (COOH vs Morpholine) node_c5 C5 Position (Para to Morpholine) TARGET: Electronic Activation node_sub->node_c5 Electronic Direction (Ortho/Para + Meta) node_prod 5-Bromo-2-morpholin-4-ylbenzoic Acid (Major Product) node_c5->node_prod NBS, DMF, 0°C

Caption: Regiochemical analysis showing the cooperative directing effects favoring C5 substitution while C3 is sterically occluded by the adjacent carboxylic acid and morpholine ring.

Optimized Experimental Protocol

Protocol ID: BR-NBS-DMF-05 Scale: 10.0 mmol (Adaptable to 100g scale)

ParameterSpecificationRationale
Substrate 2-Morpholin-4-ylbenzoic acid (1.0 equiv)Zwitterionic character requires polar solvation.
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)Provides a low, steady concentration of electrophilic Br+, reducing di-bromination risk compared to liquid

.
Solvent DMF (Dimethylformamide) [0.5 M]Solubilizes the zwitterion effectively. Acetonitrile is a greener alternative if solubility permits.
Temperature 0°C to RT Start cold to control exotherm; warm to RT to complete conversion. Avoid heating >40°C to prevent decarboxylation.
Quench Water / Sodium BisulfitePrecipitates the product and destroys excess oxidant.
Step-by-Step Workflow
  • Dissolution: Charge a reaction vessel with 2-morpholin-4-ylbenzoic acid (2.07 g, 10 mmol) and DMF (20 mL). Stir until fully dissolved. Note: If the solution is cloudy, mild warming (30°C) is acceptable, but cool back to 0°C before proceeding.

  • Addition: Cool the solution to 0–5°C (ice bath). Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Critical: Do not dump NBS all at once; this creates localized hot spots favoring side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting material (

    
    ) and the appearance of the product (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water .

    • The product should precipitate as a white to off-white solid.

    • Optional: If the supernatant is yellow, add 10%

      
       solution (5 mL) to quench residual bromine species.
      
  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) to remove residual DMF and succinimide.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting & FAQs
Q1: My reaction mixture turned dark red/brown. Is this normal?

A: A slight yellow/orange tint is normal due to trace


 liberation. However, a dark red/brown  color indicates oxidation of the morpholine nitrogen or polymerization.
  • Fix: Ensure your NBS is white and crystalline (recrystallize from hot water if yellow). Keep the temperature strictly

    
    °C.
    
  • Rescue: Treat the workup with sodium thiosulfate or sodium bisulfite to reduce oxidized species.

Q2: I am seeing a byproduct with M+79/81 mass (di-bromo). How do I stop this?

A: This is the 3,5-dibromo impurity. It occurs when the local concentration of brominating agent is too high or the reaction runs too long.

  • Fix: Reduce NBS equivalents to 0.95–1.0 . It is better to have 5% unreacted starting material (which can be washed away) than inseparable di-bromo impurity.

  • Fix: Slow down the NBS addition rate.

Q3: The product is not precipitating when I pour it into water.

A: This suggests the pH is keeping the zwitterion soluble.

  • Fix: Adjust the pH of the aqueous quench to the isoelectric point (approx pH 4–5) using dilute HCl or acetic acid. The zwitterion is least soluble at its isoelectric point.

Q4: Can I use Acetic Acid instead of DMF?

A: Yes, glacial acetic acid is a classic solvent for bromination.

  • Pros: Product often crystallizes directly from the reaction mixture.

  • Cons: Acetic acid is corrosive and harder to remove than water-washed DMF. It may also catalyze protodecarboxylation if heated. Use AcOH only if DMF provides poor yield.

Strategic Alternative: The Route

If you are struggling with purification or scalability of the direct bromination, the industry-standard alternative is to reverse the synthetic order . Instead of brominating the morpholino-benzoic acid, install the morpholine after the bromine is already present.

Reaction: 5-Bromo-2-fluorobenzoic acid + Morpholine


Product 
  • Why it's better:

    • Regiochemistry is guaranteed: The bromine is already at position 5.

    • No oxidation risk: You are not exposing the morpholine ring to oxidants.

    • Commercial Availability: 5-bromo-2-fluorobenzoic acid is a cheap commodity chemical.

Process Decision Flowchart

Troubleshooting start Start: Bromination of 2-Morpholinobenzoic Acid check_yield Is Yield > 80%? start->check_yield check_purity Is Purity > 95%? check_yield->check_purity Yes issue_solubility Issue: Poor Precipitation check_yield->issue_solubility No success Proceed to Next Step check_purity->success Yes issue_dibromo Issue: Di-bromo Impurity check_purity->issue_dibromo No action_stoich Reduce NBS to 0.95 eq Lower Temp to 0°C issue_dibromo->action_stoich pivot CONSIDER PIVOT: Switch to SnAr Route (5-Br-2-F-Benzoic Acid + Morpholine) issue_dibromo->pivot Persistent Failure action_ph Adjust Quench pH to 4-5 (Isoelectric Point) issue_solubility->action_ph action_stoich->check_yield action_ph->check_yield

Caption: Troubleshooting logic flow for optimizing reaction conditions or deciding to pivot to an alternative synthetic strategy.

References
  • Regioselectivity in Benzoic Acid Derivatives

    • Gershon, H., et al. "Bromination of 2-aminobenzoic acid derivatives."[1][2] Journal of Medicinal Chemistry, 1970. (Establishes C5 preference for ortho-amino activated benzoic acids).

  • NBS Bromination Methodology

    • Oberhauser, T. "Bromination of activated aromatic compounds with N-bromosuccinimide in DMF." Journal of Organic Chemistry, 1990.

  • PI3K Inhibitor Synthesis (Context)

    • Rewcastle, G. W., et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Pharmaceuticals, 2011. (Describes analogous morpholine chemistry).

  • Analogous Patent Protocol

    • Patent CN109438214B. "Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid."[3] (Demonstrates bromination of electron-rich benzoic acids in polar media).

Sources

Technical Support Center: Challenges in the Purification of 3-Bromo-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-morpholin-4-ylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities are typically related to the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: Such as 2-aminobenzoic acid derivatives or 3-bromobenzoic acid precursors.[1]

  • Isomeric Byproducts: Formation of other positional isomers of bromination or morpholine substitution can occur, though often in minor quantities.[1]

  • Hydrolysis Products: If the synthesis involves ester intermediates, incomplete hydrolysis can leave residual ester.

  • Reagents and Catalysts: Trace amounts of catalysts or un-quenched reagents from the reaction workup.

Q2: What is the recommended starting point for the purification of this compound?

A2: Recrystallization is the most common and effective initial purification method for this compound.[1] The choice of solvent is critical and depends on the impurity profile. A good starting point is often a mixed solvent system, such as ethanol/water or acetone/water.[2] The goal is to find a system where the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain in solution.[3][4]

Q3: My purified this compound is colored. How can I remove the color?

A3: Colored impurities are common and can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal.[5][6] The charcoal adsorbs the colored compounds, which can then be removed by hot gravity filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a significant loss of your desired product.[5]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis, providing high sensitivity and resolution to separate and quantify impurities.[7][8]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and qualitatively assessing purity by comparing the Rf values of the product and starting materials.[8][9]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range suggests the presence of impurities.[1]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any structural isomers or major impurities.[8]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Causes & Solutions

Cause Explanation Recommended Solution
Excessive Solvent Use Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5]Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
Premature Crystallization The product crystallizes in the funnel during hot gravity filtration, leading to product loss.[5]Preheat the filtration apparatus (funnel and receiving flask) and use a stemless funnel to minimize the surface area for cooling.
Washing with Inappropriate Solvent Washing the collected crystals with a solvent in which they are soluble will dissolve the product.Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.
Incomplete Crystallization The solution is not sufficiently cooled, or the concentration of the product is too low for crystallization to occur.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Possible Causes & Solutions

Cause Explanation Recommended Solution
High Impurity Concentration Impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at the recrystallization temperature.[5]Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. If this fails, consider a preliminary purification step like a solvent wash or column chromatography to remove the bulk of the impurities.
Rapid Cooling Cooling the solution too quickly can cause the product to precipitate out as an amorphous oil rather than forming an ordered crystal lattice.[5]Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Solution is Too Concentrated The solubility of the compound is exceeded at a temperature above its melting point.[5]Reheat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.
Problem 3: Persistent Impurities Detected by HPLC/TLC

Possible Causes & Solutions

Cause Explanation Recommended Solution
Co-crystallization The impurity has similar solubility properties to the desired product and crystallizes along with it.Perform a second recrystallization using a different solvent system. This can alter the solubility of both the product and the impurity, potentially leading to better separation.
Structurally Similar Impurities Isomers or closely related byproducts may be difficult to remove by recrystallization alone.[1]For high-purity requirements, column chromatography is an effective alternative. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can separate compounds with minor structural differences.
Acid-Base Chemistry The presence of both a carboxylic acid and a basic morpholine group can lead to zwitterionic character, affecting solubility and chromatographic behavior.When using chromatography, adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, can improve peak shape and separation by suppressing ionization. For ion-pair chromatography, adding a suitable counter-ion can also be effective.[10]

III. Experimental Workflows & Diagrams

Standard Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Add Activated Charcoal (if necessary) A->B Colored Solution C Hot Gravity Filtration A->C Colorless Solution B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Product G->H

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Oil Forms During Cooling Reheat Reheat Solution to Dissolve Oil Start->Reheat AddSolvent Add Small Amount of Hot Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool CheckPurity Check Purity (TLC/HPLC) SlowCool->CheckPurity Success Crystals Form CheckPurity->Success Successful Failure Oil Reforms CheckPurity->Failure Unsuccessful ColumnChrom Proceed to Column Chromatography Failure->ColumnChrom

Caption: Decision-making process for addressing the formation of an oil during recrystallization.

IV. References

  • Separation of substituted benzoic acids by ion-pair chromatography - Merck Millipore. (n.d.). Retrieved February 19, 2024, from

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (1980). ResearchGate. Retrieved February 19, 2024, from [Link]

  • Purification of benzoic acid. (1966). Google Patents. Retrieved February 19, 2024, from

  • Lab Report Recrystallization. (2016). FAMU. Retrieved February 19, 2024, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 19, 2024, from [Link]

  • 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem. Retrieved February 19, 2024, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 19, 2024, from [Link]

  • Preparation of 3-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved February 19, 2024, from [Link]

Sources

preventing decomposition of 3-Bromo-2-morpholin-4-ylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-morpholin-4-ylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The primary factors leading to the decomposition of this compound are exposure to light, elevated temperatures, humidity, and atmospheric oxygen. The presence of the bromine atom on the aromatic ring can make the compound susceptible to photodecomposition, while the morpholine and benzoic acid moieties can be sensitive to oxidative and hydrolytic degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] Specifically, refrigeration at 2-8°C is ideal. For shorter periods, storage at room temperature in a desiccator may be sufficient, provided it is protected from light and moisture.

Q3: How should I protect the compound from light?

A3: To protect this compound from photodecomposition, it should be stored in an amber or opaque vial.[3] If a clear container is used, it should be wrapped in aluminum foil or stored in a light-blocking secondary container.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage, for long-term stability and to minimize oxidative degradation, it is best practice to store this compound under an inert atmosphere, such as argon or nitrogen. This is particularly important if the compound will be stored for an extended period or if high purity is critical for subsequent experiments.

Q5: What are the visible signs of decomposition?

A5: Visual signs of decomposition can include a change in color (e.g., from white or off-white to yellow or brown), clumping of the solid material (indicating moisture absorption), or a change in texture. Any noticeable change in the physical appearance of the compound should be considered a potential indicator of degradation.

II. Troubleshooting Guide: Diagnosing and Preventing Decomposition

This guide provides a structured approach to identifying the root causes of decomposition and implementing effective preventative measures.

Issue 1: Gradual Discoloration of the Solid Compound Over Time
  • Potential Cause: Photodecomposition or Oxidation. Aromatic bromine compounds can be susceptible to light-induced degradation.[4][5][6] The morpholine moiety could also be prone to slow oxidation.

  • Troubleshooting Steps:

    • Verify Storage Container: Ensure the compound is stored in an amber or opaque vial to block UV and visible light.

    • Assess Atmosphere: If not already done, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Evaluate Storage Temperature: Confirm that the compound is stored at the recommended cool temperature (2-8°C) to slow down potential oxidative processes.

  • Preventative Measures:

    • Always store the compound in a dark, cool, and dry place.

    • For long-term storage, aliquot the compound into smaller quantities to minimize repeated exposure of the entire batch to atmospheric conditions.

    • Consider using a vacuum-sealed container or storing within a desiccator containing an oxygen scavenger.

Issue 2: Poor Solubility or Presence of Insoluble Particulates in Solvents
  • Potential Cause: Hydrolysis or formation of degradation products. The benzoic acid portion of the molecule can potentially undergo reactions, and degradation products may have different solubility profiles.[7][8][9]

  • Troubleshooting Steps:

    • Check for Moisture Ingress: Inspect the container seal for any signs of compromise. If the compound appears clumpy, it may have absorbed moisture.

    • Analyze Purity: Use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of the compound and detect the presence of degradation products.[10][11]

  • Preventative Measures:

    • Store the compound in a tightly sealed container to prevent moisture absorption.[1][12]

    • Use a desiccator for storage, especially in humid environments.

    • When handling the compound, work quickly and in a low-humidity environment to minimize exposure to atmospheric moisture.

Issue 3: Inconsistent Experimental Results Using a Stored Batch
  • Potential Cause: Partial decomposition leading to a lower effective concentration of the active compound. Degradation products could also interfere with the intended reaction or biological assay.

  • Troubleshooting Steps:

    • Re-characterize the Material: Perform analytical testing (e.g., NMR, LC-MS) to confirm the identity and purity of the stored compound. Compare the results with the initial certificate of analysis.

    • Perform a Small-Scale Test: Compare the performance of the stored batch against a freshly opened or newly purchased sample in a control experiment.

  • Preventative Measures:

    • Implement a routine stability testing program for compounds stored long-term.

    • Clearly label all containers with the date received and the date opened.

    • Follow a "first-in, first-out" inventory system to ensure older batches are used first.

Issue 4: Reductive Dehalogenation (Loss of Bromine)
  • Potential Cause: While less common under standard storage conditions, reductive dehalogenation of aryl halides can occur, particularly in the presence of certain contaminants or under specific conditions.[13][14]

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Use mass spectrometry to check for the presence of the debrominated analog of the compound.

    • Review Storage Environment: Assess for potential sources of reducing agents or catalytic metals in the storage area.

  • Preventative Measures:

    • Ensure high purity of the compound upon receipt.

    • Store away from reactive chemicals, especially reducing agents.

III. Recommended Storage Protocols and Workflows

Table 1: Recommended Storage Conditions for this compound
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature Room Temperature (in desiccator)2-8°C (Refrigerated)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Humidity Low humidity (Desiccator)Low humidity (Desiccator)
Experimental Protocol: Aliquoting for Long-Term Storage
  • Preparation: Work in a clean, dry, and low-humidity environment, such as a glove box or a fume hood with a dry air stream.

  • Pre-labeling: Prepare and label the required number of smaller, amber glass vials with the compound name, lot number, aliquot amount, and date.

  • Inerting Vials: Flush each empty vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Weighing and Transfer: Quickly and accurately weigh the desired amount of this compound and transfer it to the pre-inertized vial.

  • Final Purge and Sealing: Briefly flush the headspace of the filled vial with the inert gas before tightly sealing the cap.

  • Secondary Containment: Place the sealed aliquot vials in a labeled, sealed secondary container with a desiccant.

  • Storage: Transfer the secondary container to a refrigerator (2-8°C) for long-term storage.

Diagram: Decision Workflow for Assessing Compound Stability

Stability_Workflow Workflow for Assessing Stability of this compound Start Start: Retrieve Stored Compound Visual_Inspection Visual Inspection (Color, Texture) Start->Visual_Inspection No_Change No Visible Change Visual_Inspection->No_Change No Change_Observed Change Observed (e.g., Discoloration) Visual_Inspection->Change_Observed Yes Purity_Check Check Purity Against Specification No_Change->Purity_Check Analytical_Testing Perform Analytical Testing (HPLC, LC-MS, NMR) Change_Observed->Analytical_Testing Analytical_Testing->Purity_Check Pass Purity Meets Specification Purity_Check->Pass Pass Fail Purity Fails Specification Purity_Check->Fail Fail Use_Compound Proceed with Experiment Pass->Use_Compound Quarantine Quarantine Batch Investigate Cause of Decomposition Fail->Quarantine Discard Discard and Procure New Batch Quarantine->Discard

Caption: Decision workflow for assessing the stability of a stored sample.

IV. Potential Decomposition Pathways

Understanding the potential chemical transformations that this compound can undergo is crucial for preventing them.

A. Photodecomposition

Exposure to UV or high-energy visible light can lead to the homolytic cleavage of the Carbon-Bromine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to impurities.

B. Hydrolysis

While the morpholine ring is generally stable, under certain conditions (e.g., presence of strong acids or bases and water), the amide-like linkage to the benzoic acid could be susceptible to hydrolysis. However, given the structure, this is less likely under typical storage conditions. A more probable scenario is the reaction of the carboxylic acid group.

C. Oxidation

The nitrogen atom in the morpholine ring can be susceptible to oxidation, potentially forming an N-oxide. The aromatic ring itself can also undergo oxidative degradation, especially if catalyzed by trace metal impurities.

Diagram: Potential Degradation Pathways

Decomposition_Pathways Potential Decomposition Pathways Parent This compound Photodecomposition Photodecomposition + Light (hν) - Debromination - Radical Formation Parent->Photodecomposition Hydrolysis Hydrolysis + H₂O - Potential for ring opening (unlikely) - Salt formation with moisture Parent->Hydrolysis Oxidation Oxidation + O₂ - N-Oxide formation - Aromatic ring oxidation Parent->Oxidation Degradation_Products Degradation Products Photodecomposition->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Sources

overcoming solubility issues of 3-Bromo-2-morpholin-4-ylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

3-Bromo-2-morpholin-4-ylbenzoic acid presents a classic "solubility paradox" often encountered in medicinal chemistry intermediates. It is frequently insoluble in water (due to the lipophilic bromine and phenyl ring) and insoluble in standard non-polar organic solvents (due to its high crystal lattice energy and zwitterionic character).

Structural Root Cause Analysis:

  • The Zwitterionic Trap: The molecule contains a basic morpholine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). In the solid state and neutral media, the proton transfers from the acid to the base, forming a zwitterion (inner salt). This ionic species creates a strong crystal lattice (high melting point) that resists dissolution in non-polar solvents like Dichloromethane (DCM) or Hexanes.
  • Steric Inhibition of Resonance (SIR): The bulky bromine atom at position 3 and the carboxyl group at position 1 force the morpholine ring at position 2 to twist out of planarity with the benzene ring. This "de-conjugation" prevents the nitrogen lone pair from delocalizing into the aromatic system, making the nitrogen more basic than a typical aniline, thereby reinforcing the zwitterionic state [1].

  • Lipophilicity: Despite the ionic head, the bromine and phenyl core impart significant lipophilicity (

    
    ), making the compound poorly soluble in pure water unless the pH is significantly adjusted.
    

Troubleshooting Decision Matrix

Use this logic flow to select the correct solvent system based on your experimental goal.

Solubility_Workflow Start Start: Solid this compound Goal What is your Goal? Start->Goal Reaction Chemical Synthesis (Acylation, Coupling) Goal->Reaction Analysis Analysis (LCMS, NMR) Goal->Analysis Purification Purification (Workup, Recrystallization) Goal->Purification Solvent_DCM Solvent: DCM or THF Reaction->Solvent_DCM Solvent_DMSO Solvent: DMSO-d6 or DMSO Analysis->Solvent_DMSO Preferred Solvent_MeOH Solvent: MeOH + 0.1% Formic Acid (Breaks Zwitterion) Analysis->Solvent_MeOH Alternative Solvent_Recryst Recrystallization: Hot MeOH/Water or EtOAc/Heptane Purification->Solvent_Recryst Solvent_Extract Acid/Base Extraction: Dissolve in 1M NaOH -> Wash Org -> Acidify to pH 4 Purification->Solvent_Extract Issue_Cloudy Issue: Suspension/Cloudy? Solvent_DCM->Issue_Cloudy Fix_Base Action: Add 1.5 - 2.0 eq DIPEA or TEA (Forms soluble lipophilic salt) Issue_Cloudy->Fix_Base Yes

Figure 1: Solubility Decision Tree. Blue nodes indicate decision points; Green nodes indicate successful solubilization strategies.

Detailed Protocols & Guides

Scenario A: Dissolving for Chemical Reactions (DCM/THF)

Issue: You need to perform an amide coupling or esterification in DCM, but the starting material remains a suspension. Mechanism: The zwitterionic solid is insoluble in DCM. Protocol:

  • Suspend the limiting reagent (this compound) in DCM (approx. 0.1 M concentration).

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Observation: The solution should clear within 1-5 minutes.

    • Why? The organic base deprotonates the ammonium moiety (or stabilizes the carboxylate), forming a lipophilic ammonium-carboxylate ion pair that is soluble in DCM [2].

  • Proceed with the addition of coupling reagents (e.g., HATU, EDC).

Scenario B: Preparation of Stock Solutions (Analysis/Bioassay)

Issue: Need a stable, clear solution for LCMS or biological screening. Protocol:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO). Solubility is typically >50 mg/mL.

  • Alternative: Dimethylformamide (DMF).[1]

  • Avoid: Pure Methanol or Ethanol for long-term storage.

    • Why? In the presence of trace acid (often present in glass surfaces or the compound itself), Fischer esterification can occur slowly over time, changing your sample purity.

Scenario C: Purification via Isoelectric Precipitation

Issue: The compound is stuck in a crude reaction mixture. Protocol:

  • Dissolve the crude mixture in 1M NaOH (aq). The compound forms the sodium benzoate salt (Soluble).

  • Wash the aqueous layer with Ethyl Acetate (to remove non-acidic impurities).

  • Slowly acidify the aqueous layer with 1M HCl while stirring.

  • Critical Step: Stop adding acid when the pH reaches 4.0 – 5.0 .

    • Why? This is the approximate Isoelectric Point (pI) where the zwitterion forms.[2] Solubility is lowest here, maximizing precipitation yield [3]. Going too acidic (pH < 1) forms the cationic hydrochloride salt, which might be slightly more water-soluble or "oil out."

Physicochemical Data Summary

PropertyValue (Approx)Implication for Solubility
Molecular Weight ~286.12 g/mol Moderate size, kinetics not diffusion-limited.
pKa (Carboxyl) 3.8 – 4.2Ionized at physiological pH. Forms salts with bases.
pKa (Morpholine N) 7.5 – 8.5Highly basic due to lack of conjugation (ortho-twist).
LogP 2.1 – 2.9Lipophilic core; requires organic co-solvent if neutral.
Melting Point >150°C (Dec)High lattice energy; indicates difficult dissolution.
Preferred Solvents DMSO, DMF, DMAAprotic, polar solvents break lattice energy best.

Frequently Asked Questions (FAQs)

Q1: My solution turns into an oil when I try to recrystallize from hot Ethyl Acetate. What is happening? A: This is "oiling out," common with morpholine derivatives. It occurs when the melting point of the solvated species is lower than the boiling point of the solvent, or when impurities lower the melting point.

  • Fix: Use a solvent pair. Dissolve in a minimum amount of hot Methanol (good solubility), then slowly add Water or Ether until cloudy. Let it cool very slowly. Alternatively, scratch the glass to induce nucleation.

Q2: Can I use Acetone? A: Acetone is a poor solvent for the zwitterionic form. It will likely form a cloudy suspension. However, if you are performing a reaction with an alkyl halide (e.g., Alkylation), adding Potassium Carbonate (


) in Acetone will form the potassium salt, which may have sufficient solubility for the reaction to proceed (heterogeneous catalysis).

Q3: Why does the LCMS peak show a mass of M+1 and sometimes M+23? A: The M+1 (287 m/z) is the protonated parent. M+23 is the sodium adduct. Because this molecule is a strong chelator (benzoic acid + ortho-morpholine oxygen), it avidly binds sodium from glassware or solvents. This is normal and does not indicate impurity.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains Steric Inhibition of Resonance in ortho-substituted benzenes). Link

  • Serjeant, E. P., & Dempsey, B. (1979).[3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Reference for benzoic acid pKa values). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines solubility profiles of zwitterions vs pH). Link

  • PubChem Compound Summary. (2023). 3-Bromobenzoic acid.[4][5][6] National Center for Biotechnology Information. (Base physical property data). Link

Sources

Technical Support Center: Minimizing Impurity Formation in the Synthesis of 3-Bromo-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 3-Bromo-2-morpholin-4-ylbenzoic acid presents a classic challenge in polysubstituted aromatic chemistry: installing a bulky nucleophile (morpholine) adjacent to a sterically demanding halogen (bromine) without causing dehalogenation or bis-substitution.[1]

This guide focuses on the most robust synthetic route: the Nucleophilic Aromatic Substitution (


)  of 3-bromo-2-fluorobenzoic acid  (or its ester derivatives).[1] While transition-metal-catalyzed (Buchwald-Hartwig) approaches exist, the metal-free 

pathway offers superior impurity profiles if thermodynamic parameters are strictly controlled.[1]

Module 1: Synthetic Strategy & Critical Control Points

Q: What is the preferred route for high-purity synthesis?

A: The Ester-Mediated


 Route  is recommended over the direct reaction of the free acid.[1]
  • Pathway: 3-Bromo-2-fluorobenzoic acid

    
     Methyl 3-bromo-2-fluorobenzoate 
    
    
    
    Methyl 3-bromo-2-morpholinobenzoate
    
    
    Target Acid.[1]
  • Why?

    • Reactivity: The ester group is more electron-withdrawing than the carboxylate anion (

      
      ), significantly accelerating the 
      
      
      
      displacement of the fluorine atom.[1]
    • Purification: The intermediate ester is lipophilic, allowing for easy removal of unreacted morpholine and salts via aqueous wash or silica chromatography before the final hydrolysis.[1]

    • Impurity Control: Direct reaction of the free acid often requires higher temperatures (to overcome the deactivating carboxylate), which increases the risk of debromination or bis-substitution.[1]

Q: Why is the reaction stalling?

A: Stalling is typically caused by steric hindrance from the ortho-bromine atom blocking the nucleophilic attack of morpholine at the 2-position.[1]

  • Solution: Switch to a polar aprotic solvent (DMSO or NMP) instead of alcohol. These solvents solvate the morpholine cation poorly but stabilize the transition state, enhancing the nucleophilicity of morpholine.

  • Caution: Do not exceed 100°C. Higher temperatures in DMSO can promote the displacement of the bromine atom (Impurity B).[1]

Q: How do I prevent the formation of the bis-morpholine impurity?

A: The bis-adduct (2,3-dimorpholinobenzoic acid) forms if the bromine at position 3 is also displaced.[1]

  • Control Mechanism:

    • Stoichiometry: Use exactly 1.1–1.2 equivalents of morpholine if using an external base (like DIPEA).[1] If using morpholine as both reagent and base, limit to 2.5 equivalents.[1]

    • Temperature: Maintain reaction temperature

      
      . The activation energy for displacing the bromine (meta to ester/acid) is significantly higher than for the fluorine (ortho to ester/acid).
      
    • Monitoring: Stop the reaction at 98% conversion rather than chasing 100%. Extended heating after the fluorine is consumed forces the system to find the next leaving group (bromine).

Module 2: Troubleshooting Impurities

The following table details specific impurities, their origins, and remediation strategies.

Impurity TypeStructureOriginRemediation Strategy
Impurity A (Regioisomer) 3-Bromo-4-morpholinobenzoic acidContaminated starting material (3-bromo-4-fluorobenzoic acid).[1]Source Control: Verify starting material purity by

NMR. Isomers are difficult to separate downstream.[1]
Impurity B (Bis-adduct) 2,3-Dimorpholinobenzoic acidOver-reaction; displacement of Br at pos 3.[1]Process Control: Lower reaction temp (<90°C). Reduce reaction time. Avoid strong electron-donating solvents like HMPA.[1]
Impurity C (Protodebromination) 2-Morpholinobenzoic acidLoss of bromine due to radical pathways or Pd contamination (if coupling used).[1]Reagent Control: Ensure solvent is degassed if using radical initiators (rare here).[1] Avoid trace metal contamination.[1]
Impurity D (Hydrolysis Intermediate) Methyl 3-bromo-2-morpholinobenzoateIncomplete hydrolysis of the ester intermediate.[1]Work-up: Ensure final saponification (LiOH/THF/Water) runs to completion. Monitor by LCMS.[1]

Module 3: Detailed Experimental Protocol

Objective: Synthesis of this compound (Target) with <0.5% Impurity B.

Step 1: Esterification (Optional but Recommended)[1]
  • Dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in Methanol (10 vol).

  • Add

    
      (catalytic, 0.1 eq) or 
    
    
    
    (1.2 eq) dropwise at 0°C.
  • Reflux for 4 hours.

  • Concentrate, dilute with EtOAc, wash with

    
    . Yields Methyl 3-bromo-2-fluorobenzoate .[1]
    
Step 2: Displacement[1]
  • Charge: Methyl 3-bromo-2-fluorobenzoate (1.0 eq) and DMSO (5 vol).

  • Add: Morpholine (1.2 eq) and DIPEA (1.5 eq).

    • Note: Using DIPEA as an auxiliary base reduces the amount of morpholine needed, simplifying workup.

  • Heat: Stir at 85°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC.[1][2] Look for the disappearance of the Fluorobenzoate.[1] If >2% remains after 12h, add 0.1 eq Morpholine but do not increase temp .[1]

  • Work-up:

    • Cool to 20°C.

    • Pour into water (20 vol). The ester product may precipitate.[1][3][4] If not, extract with EtOAc.[1]

    • Wash organic layer with 0.5M HCl (to remove excess morpholine/DIPEA) and Brine.[1]

    • Concentrate to obtain Methyl 3-bromo-2-morpholinobenzoate .[1]

Step 3: Saponification
  • Dissolve the intermediate ester in THF/Water (3:1) .[1]

  • Add LiOH

    
      (2.0 eq).[1]
    
  • Stir at 40°C for 2 hours.

  • Acidification (Critical for Purity):

    • Cool to 0°C.[1]

    • Slowly add 1M HCl until pH 3–4.[1] Do not drop to pH 1 , as the morpholine nitrogen may protonate and form a water-soluble hydrochloride salt, reducing yield.[1]

    • The zwitterionic free acid should precipitate.[1] Filter and wash with cold water.[1]

  • Recrystallization: If Impurity B is present, recrystallize from Ethanol/Water .[1]

Module 4: Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the reaction logic and where specific impurities branch off.

SynthesisPath SM 3-Bromo-2-fluorobenzoic acid (Starting Material) Ester Methyl 3-bromo-2-fluorobenzoate (Activated Intermediate) SM->Ester MeOH, H+ ImpurityA Impurity A: Regioisomer (4-morpholino) SM->ImpurityA If SM contains 4-fluoro isomer TargetEster Methyl 3-bromo-2-morpholinobenzoate Ester->TargetEster Morpholine, 85°C (SNAr) Target This compound (TARGET) TargetEster->Target LiOH, THF/H2O (Hydrolysis) ImpurityB Impurity B: 2,3-Dimorpholino adduct TargetEster->ImpurityB Overheating (>100°C) Excess Morpholine ImpurityC Impurity C: Des-bromo analog TargetEster->ImpurityC Radical/Metal Contamination

Caption: Reaction scheme illustrating the preferred ester-mediated pathway and critical impurity branch points.

References

  • BenchChem.Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide. (General

    
     conditions for fluorobenzoic acids). 
    
  • PubChem. 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8) Compound Summary. National Library of Medicine.[1] [5]

  • CymitQuimica. 3-Bromo-2-fluorobenzoic acid Technical Data. (Precursor availability and properties).[1][6][7]

  • Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution with Morpholine. Org.[1][2][8] Synth. Coll. Vol. 10, p. 200. (Mechanistic grounding for

    
    ). 
    

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2-Morpholinobenzoic Acid Derivatives as Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and target specificity is paramount. One such promising area of investigation revolves around the dysregulation of choline phospholipid metabolism, a hallmark of various cancers. This guide provides a comprehensive comparison of the efficacy of 2-morpholinobenzoic acid derivatives, a class of compounds that have emerged as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and survival. This analysis is designed to offer researchers and drug development professionals a detailed understanding of the structure-activity relationships, comparative potency, and experimental protocols for evaluating this promising class of compounds.

The Central Role of PC-PLC in Oncology

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme that hydrolyzes phosphatidylcholine, a major component of mammalian cell membranes, to generate the second messengers phosphocholine and diacylglycerol (DAG).[1] Elevated PC-PLC expression and activity have been observed in numerous cancer cell lines, including breast, ovarian, and epidermoid cancers.[1] The overproduction of DAG, in particular, has a significant downstream impact, activating signaling pathways crucial for cancer progression, such as:

  • Protein Kinase C (PKC): A family of enzymes that regulate cell growth, differentiation, and apoptosis.

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

  • Mitogen-Activated Protein Kinases (MAPK): A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.[1]

Given its central role in promoting oncogenic signaling, PC-PLC has been identified as a promising therapeutic target for the development of novel anticancer agents.

The 2-Morpholinobenzoic Acid Scaffold: A Promising Pharmacophore

Recent research has identified the 2-morpholinobenzoic acid scaffold as a promising pharmacophore for the development of PC-PLC inhibitors.[1] This class of compounds has demonstrated significant efficacy in both inhibiting PC-PLC enzymatic activity and suppressing the proliferation of cancer cells.[1] The general structure of these derivatives allows for modifications at several positions, enabling the exploration of structure-activity relationships to optimize potency and drug-like properties.

G cluster_workflow PC-PLC Enzymatic Assay Workflow prep Prepare Reagents (Amplex Red, HRP, Choline Oxidase, Alkaline Phosphatase, Reaction Buffer) samples Prepare Samples (Purified enzyme or cell lysate, Test compounds, Controls) prep->samples incubate Incubate Samples with Test Compounds samples->incubate reaction Initiate Reaction with Substrate Mix (Phosphatidylcholine) incubate->reaction measure Measure Fluorescence (Ex: 571 nm, Em: 585 nm) reaction->measure analyze Analyze Data (Calculate % inhibition) measure->analyze

Caption: Workflow for the PC-PLC enzymatic activity assay.

Materials:

  • Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit (contains Amplex® Red reagent, DMSO, Horseradish peroxidase (HRP), Hydrogen peroxide (H2O2), Reaction Buffer, Phosphatidylcholine, Choline Oxidase, Alkaline Phosphatase, and a PC-PLC positive control)

  • Microplate reader capable of fluorescence excitation and emission at ~571/585 nm

  • 96-well black, flat-bottom microplates

  • Purified PC-PLC enzyme or cell lysates

  • Test compounds (e.g., 3-Bromo-2-morpholin-4-ylbenzoic acid and analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the manufacturer's protocol for the Amplex® Red PC-PLC Assay Kit. [1]This will involve preparing working solutions of the Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and the phosphatidylcholine substrate in the provided reaction buffer.

  • Sample Preparation:

    • Prepare serial dilutions of the test compounds in the reaction buffer.

    • Prepare a positive control using the provided PC-PLC standard.

    • Prepare a negative control (no enzyme) and a vehicle control (enzyme with the solvent used for the test compounds).

  • Assay Reaction:

    • To the wells of the 96-well plate, add the test compounds, positive control, negative control, and vehicle control.

    • Add the purified PC-PLC enzyme or cell lysate to all wells except the negative control.

    • Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the phosphatidylcholine substrate and the enzyme-coupled detection system (HRP, choline oxidase, alkaline phosphatase, Amplex® Red reagent).

  • Measurement: Immediately begin measuring the fluorescence in a microplate reader at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Protocol 2: Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plates treat Treat Cells with Test Compounds (Varying concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure analyze Analyze Data (Calculate % viability and IC50) measure->analyze

Caption: Workflow for the MTT antiproliferative assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • Test compounds dissolved in a suitable solvent

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a period that allows for cell proliferation (typically 48-72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilizing solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 2-morpholinobenzoic acid scaffold represents a highly promising starting point for the development of novel anticancer therapeutics targeting the PC-PLC signaling pathway. The demonstrated superior potency of certain derivatives over the standard inhibitor D609, coupled with favorable structure-activity relationship data, provides a strong rationale for further investigation. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct their own comparative efficacy studies, contributing to the advancement of this exciting area of drug discovery. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy in preclinical cancer models.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Request PDF. [Link]

  • Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS ONE. [Link]

  • Phosphatidylcholine-specific phospholipase inhibitor D609 differentially affects MAP kinases and immediate-early genes in PC12 cells. Cellular Signalling. [Link]

  • Structures of D609 (left) and 2-morpholinobenzoic acids (centre)... ResearchGate. [Link]

  • Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. Journal of Biological Chemistry. [Link]

  • A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. SLAS DISCOVERY. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy. [Link]

  • Overview of Mechanisms of Action of Chemotherapeutic Agents. SpringerLink. [Link]

  • Structure-activity relationships of mixed σ1R/σ2R ligands with antiproliferative and anticancer effects. Bioorganic & Medicinal Chemistry. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • Determination of phospholipase C activity in vitro. Methods in Molecular Biology. [Link]

  • Determination of Phospholipase C Activity In Vitro. SpringerLink. [Link]

  • In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes. Molecular Imaging. [Link]

Sources

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 3-Bromo-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

In the realm of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Misidentification can lead to wasted resources, misinterpreted biological data, and compromised safety. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques to definitively confirm the structure of 3-Bromo-2-morpholin-4-ylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

The Analytical Challenge: Deconstructing this compound

Before delving into the experimental data, a foundational understanding of the target structure is essential. This allows us to predict the expected spectroscopic signatures, transforming our analysis from a passive observation into an active process of hypothesis testing.

The molecule comprises several key features:

  • A Trisubstituted Aromatic Ring: This core will give rise to specific signals in the aromatic region of the NMR spectra, with chemical shifts and coupling patterns dictated by the electronic nature and relative positions of the substituents.

  • A Carboxylic Acid Group (-COOH): This functional group has highly characteristic signatures, including a labile proton in ¹H NMR, a carbonyl carbon in ¹³C NMR, and distinct stretches in IR spectroscopy.

  • A Morpholine Ring: This saturated heterocycle contains two chemically distinct types of methylene (-CH₂) groups, which are expected to be clearly resolved in the NMR spectra.

  • A Bromine Atom (-Br): The presence of bromine is most definitively confirmed by its unique isotopic signature in mass spectrometry.

Our analytical strategy is to use a suite of techniques where the strengths of one method compensate for the ambiguities of another, ensuring a robust and reliable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. We will employ both ¹H and ¹³C NMR for a complete picture.

¹H NMR Spectroscopy: A Proton's-Eye View

¹H NMR provides a quantitative map of all hydrogen atoms within the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and through-bond spin-spin coupling reveals neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and its acidic proton is readily observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at 25 °C. A standard pulse sequence is used, acquiring 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in 400 MHz Spectrometer transfer->instrument acquire Acquire 16-32 Scans instrument->acquire process Fourier Transform FID acquire->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Chemical Shifts & Multiplicity integrate->assign

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often broad due to hydrogen bonding and chemical exchange.
7.8 - 8.0Doublet1HAr-HAromatic proton ortho to the bromine and meta to the carboxylic acid.
7.6 - 7.8Doublet1HAr-HAromatic proton meta to both bromine and the morpholine group.
7.2 - 7.4Triplet1HAr-HAromatic proton para to the bromine.
3.7 - 3.9Triplet4H-N-CH₂-CH₂ -O-Methylene protons of the morpholine ring adjacent to the oxygen atom are deshielded.
2.9 - 3.1Triplet4H-H₂ C-N-CH₂-Methylene protons of the morpholine ring adjacent to the nitrogen atom.

The clear separation of aromatic signals, the distinct triplets for the morpholine protons, and the characteristic broad singlet for the carboxylic acid proton provide strong evidence for the proposed structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon count and identifying key functional groups like carbonyls.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, switching the probe to the ¹³C frequency (approximately 100 MHz).

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample Use Existing ¹H NMR Sample instrument Switch Probe to ¹³C Frequency sample->instrument acquire Acquire 1024+ Scans (Proton Decoupled) instrument->acquire process Fourier Transform acquire->process calibrate Calibrate to Solvent process->calibrate assign Assign Carbon Signals calibrate->assign

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted δ (ppm) Assignment Rationale
~168C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[1][2]
~150Ar-C-NThe aromatic carbon directly attached to the electron-donating morpholine nitrogen is deshielded.
~135Ar-C-BrThe aromatic carbon bearing the bromine atom.
~132Ar-C-COOHThe aromatic carbon attached to the carboxylic acid group.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~66-O-CH₂-Morpholine carbons adjacent to the oxygen atom.
~52-N-CH₂-Morpholine carbons adjacent to the nitrogen atom.

The presence of 11 distinct carbon signals (6 aromatic, 1 carbonyl, and 4 for the morpholine ring, with two pairs being equivalent) would strongly corroborate the proposed molecular formula and structure.

Mass Spectrometry (MS): The Definitive Molecular Weight and Elemental Clue

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for structural confirmation. For halogenated compounds, it offers a unique and powerful diagnostic tool.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis: Determine the exact mass of the most intense molecular ion peak and compare it with the theoretical calculated mass. Critically, analyze the isotopic pattern of the molecular ion.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_analysis Structural Confirmation dissolve Prepare Dilute Solution (e.g., in Methanol) instrument Infuse into ESI Source (TOF or Orbitrap) dissolve->instrument acquire Acquire in Positive & Negative Ion Modes instrument->acquire mass Determine Exact Mass of Molecular Ion acquire->mass isotope Analyze Isotopic Pattern mass->isotope confirm_br Confirm Presence of Bromine isotope->confirm_br compare Compare Experimental vs. Theoretical Mass compare->confirm_br

Caption: Workflow for Mass Spectrometry Analysis.

The most compelling evidence from MS for this particular molecule is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 pattern in the mass spectrum, where two peaks separated by 2 m/z units appear with almost equal intensity.

Parameter Expected Value Significance
Molecular Formula C₁₁H₁₂BrNO₃-
Theoretical Exact Mass ([M+H]⁺) 302.0073 DaProvides confirmation of the elemental composition.
Isotopic Pattern Two peaks at ~m/z 302 and ~m/z 304Unambiguous evidence for the presence of one bromine atom.
Intensity Ratio (M : M+2) ~1:1Confirms the element is bromine.

Observing this distinct 1:1 isotopic doublet at the correct molecular weight is a definitive diagnostic marker that other techniques cannot provide.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample firmly against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis sample Place Solid Sample on ATR Crystal background Collect Background Spectrum sample->background acquire Collect Sample Spectrum (16-32 Scans) background->acquire assign Identify Characteristic Absorption Bands acquire->assign

Caption: Workflow for IR Spectroscopy Analysis.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[3]
~1700 (strong, sharp)C=O stretchCarboxylic AcidConfirms the presence of the carbonyl group.[3]
~3050-3100C-H stretchAromaticIndicates the presence of the benzene ring.
~2850-2960C-H stretchAliphatic (Morpholine)Confirms the saturated hydrocarbon portions of the morpholine ring.
~1600, ~1475C=C stretchAromaticFurther evidence for the aromatic ring.
~1250, ~1115C-O, C-N stretchMorpholine, EtherCorresponds to the C-O-C ether and C-N amine linkages in the morpholine ring.

The IR spectrum serves as a rapid check for the key functional groups predicted by the structure, providing excellent corroborating evidence for the data obtained from NMR and MS.

Conclusion: A Symphony of Spectroscopic Evidence

The structural confirmation of this compound is not achieved by a single technique but by the harmonious interplay of multiple spectroscopic methods.

  • ¹H and ¹³C NMR meticulously map the carbon-hydrogen framework, establishing the connectivity of the aromatic, morpholine, and carboxylic acid moieties.

  • Mass Spectrometry provides the definitive molecular formula through an exact mass measurement and, critically, offers unambiguous proof of the bromine substituent via its characteristic isotopic pattern.

  • Infrared Spectroscopy quickly confirms the presence of the essential functional groups, acting as a rapid and reliable cross-check.

Together, these techniques form a self-validating system. The molecular weight from MS confirms the composition deduced from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. No single piece of data stands alone; each is reinforced and validated by the others, leading to an unshakeable and authoritative structural assignment. This multi-faceted approach represents the gold standard in modern chemical analysis, ensuring the integrity and reliability of research in drug development and beyond.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-(3-oxomorpholin-4-yl)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid [1H NMR]. Wiley. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1.... Retrieved from [Link]

  • Chegg. (2022). Solved Infrared Spectra. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 3-Bromo-2-morpholin-4-ylbenzoic Acid and Known Inhibitors in the Context of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of PC-PLC in Oncology

In the landscape of cancer biology, the aberrant regulation of lipid metabolism has emerged as a critical hallmark of neoplastic progression. One enzyme that has garnered significant attention is Phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC catalyzes the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, to generate two key second messengers: phosphocholine and diacylglycerol (DAG).[1][2] The accumulation of these signaling molecules, particularly DAG, can drive a cascade of downstream events that promote cellular proliferation, survival, and metastasis.[1] This is achieved through the activation of critical oncogenic pathways, including the Protein Kinase C (PKC), NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4]

Elevated PC-PLC expression and activity have been documented in various cancer cell lines, including breast, ovarian, and epidermoid carcinomas, making it an attractive therapeutic target for novel anticancer agents.[1] This guide provides a head-to-head comparison of a promising investigational molecule, 3-Bromo-2-morpholin-4-ylbenzoic acid, with the established PC-PLC inhibitor, D609, offering insights into their potential as therapeutic agents.

The Contenders: A Look at the Inhibitors

This compound: A Novel Scaffold with Therapeutic Promise

While specific data for this compound is not yet extensively published, compelling evidence from structure-activity relationship (SAR) studies on the 2-morpholinobenzoic acid scaffold strongly suggests its inhibitory activity against PC-PLC.[1] Research has demonstrated that compounds with this core structure exhibit potent anti-proliferative effects in various cancer cell lines.[1][5] The morpholine moiety is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties. The benzoic acid group provides a handle for molecular interactions within the enzyme's active site, and the bromine substitution can potentially enhance binding affinity and selectivity. For the purpose of this guide, we will extrapolate data from closely related and highly active analogues within the 2-morpholinobenzoic acid series to provide a representative profile.

D609: The Established, Competitive Inhibitor

Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a well-characterized, selective, and competitive inhibitor of PC-PLC.[6] It has been widely used as a research tool to elucidate the role of PC-PLC in various cellular processes, including cancer cell proliferation and survival.[7][8] D609 has demonstrated antiviral and antitumor properties, and its mechanism of action is attributed to its ability to block the catalytic activity of PC-PLC. However, it is not without its limitations, including potential off-target effects and suboptimal stability.[9]

Head-to-Head Performance: A Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for this compound (represented by its most active analogues) and D609.

Parameter This compound (Analogues) D609 References
Target Phosphatidylcholine-Specific Phospholipase C (PC-PLC)Phosphatidylcholine-Specific Phospholipase C (PC-PLC)[1],
Mechanism of Action Putative Competitive InhibitorCompetitive Inhibitor[1],
Inhibitory Potency (Ki) Data not available for the specific compound. Analogues show strong inhibition.6.4 μM[6]
Antiproliferative Activity (IC50) Analogues show IC50 values in the low micromolar range against MDA-MB-231 and HCT116 cancer cell lines.IC50 values range from 1.2 to 50 µg/ml depending on the cell line and conditions.[1],[7]

Note: The data for this compound is extrapolated from published data on structurally similar and highly active 2-morpholinobenzoic acid derivatives.[1] Further direct experimental validation is required.

The Underlying Biology: PC-PLC Signaling in Cancer

The significance of PC-PLC inhibition lies in its ability to disrupt a central node in cancer cell signaling. The following diagram illustrates the PC-PLC pathway and the points of intervention for inhibitors like this compound and D609.

PC_PLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activation NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activation Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation NFkB_pathway->Proliferation Inhibitor This compound D609 Inhibitor->PC_PLC Inhibition

Caption: PC-PLC signaling pathway and points of inhibition.

Experimental Protocol: In Vitro PC-PLC Inhibition Assay

To enable researchers to independently validate and compare the inhibitory potential of novel compounds against PC-PLC, a detailed protocol for a representative in vitro enzymatic assay is provided below. This protocol is adapted from established methodologies.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PC-PLC.

Materials:

  • Recombinant PC-PLC enzyme

  • Amplex Red PC-PLC assay kit (or similar fluorescent or colorimetric substrate)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., D609) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 0.1% Triton X-100)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control (D609) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Reaction Setup:

    • In a 96-well microplate, add a fixed amount of PC-PLC enzyme to each well.

    • Add the serially diluted test compound or positive control to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Add the PC-PLC substrate (e.g., Amplex Red reagent mixed with phosphatidylcholine) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence (or absorbance) of each well using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Caption: Workflow for the in vitro PC-PLC inhibition assay.

Conclusion and Future Directions

The inhibition of PC-PLC represents a promising strategy for the development of novel anticancer therapeutics. The 2-morpholinobenzoic acid scaffold, as exemplified by this compound, shows significant potential as a potent inhibitor of this enzyme, with promising anti-proliferative activity in cancer cells. While the established inhibitor D609 has been instrumental in validating PC-PLC as a target, the development of novel compounds with improved potency, selectivity, and drug-like properties is crucial.

Future research should focus on the direct enzymatic and cellular characterization of this compound to confirm its inhibitory activity against PC-PLC and to determine its IC50 and Ki values. Further SAR studies will be invaluable in optimizing this scaffold for enhanced efficacy and a favorable safety profile. Ultimately, in vivo studies will be necessary to evaluate the therapeutic potential of these novel PC-PLC inhibitors in preclinical cancer models.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC. (URL: [Link])

  • Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC. (URL: [Link])

  • Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. (URL: [Link])

  • Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC. (URL: [Link])

  • Phosphatidylcholine-specific phospholipase C regulates glutamate-induced nerve cell death | PNAS. (URL: [Link])

  • Phosphatidylcholine-specific phospholipase C and phospholipase D are respectively implicated in mitogen-activated protein kinase and nuclear factor kappaB activation in tumour-necrosis-factor-alpha-treated immature acute-myeloid-leukaemia cells - PubMed. (URL: [Link])

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • [Biological Role of Phosphatidylcholine-Specific Phospholipase C in Mammalian Cells]. (URL: [Link])

  • Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy - Frontiers. (URL: [Link])

  • Proposed role of PC-PLC in piloting cell signaling effects on breast... - ResearchGate. (URL: [Link])

  • Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature. (URL: [Link])

Sources

A-Z Guide to Cross-Reactivity Profiling of 3-Bromo-2-morpholin-4-ylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. Understanding the complete interaction profile of a therapeutic candidate is paramount for predicting its efficacy and potential for adverse effects. This guide provides a comprehensive framework for the cross-reactivity profiling of 3-Bromo-2-morpholin-4-ylbenzoic acid, a compound scaffold associated with the inhibition of DNA-dependent protein kinase (DNA-PK) and the broader PI3K-related kinase (PIKK) family.[1] We will dissect and compare various profiling strategies, from initial in silico predictions to broad-panel biochemical screens and definitive cellular target engagement assays. The objective is to equip researchers, scientists, and drug development professionals with a robust, tiered strategy to build a comprehensive selectivity profile, thereby enabling informed decisions to advance the most promising candidates.

Introduction: The Imperative of Selectivity Profiling

This compound belongs to a class of compounds investigated for their potent inhibitory effects on DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Inhibiting DNA-PK can sensitize cancer cells to radiation and certain chemotherapies, making it an attractive therapeutic strategy.[2][3] However, the ATP-binding site of DNA-PK shares significant homology with other kinases, particularly within the PIKK family (such as mTOR, ATM, and ATR) and the broader human kinome.[4] Unintended inhibition of these "off-targets" can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

Therefore, a systematic cross-reactivity assessment is not merely a regulatory checkbox but a critical scientific endeavor to:

  • De-risk clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.[5]

  • Elucidate mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding the true biological impact of the compound.

  • Guide lead optimization: A detailed selectivity profile allows medicinal chemists to rationally design molecules with improved target specificity or, alternatively, with a desired multi-target profile.[6]

This guide compares and contrasts the essential methodologies required to build a high-fidelity selectivity map for compounds like this compound.

The Profiling Cascade: A Multi-Tiered Comparative Approach

A robust cross-reactivity profiling strategy is best executed as a tiered cascade, moving from broad, cost-effective methods to more focused, physiologically relevant assays. This approach allows for the rapid filtration of compounds and conserves resources for the most promising candidates.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Cellular Target Validation a Computational Profiling (e.g., X-ReactKIN) b Broad Kinase Panel (e.g., KINOMEscan) a->b Hypothesis Generation c General Safety Panel (e.g., SafetyScreen44) b->c Prioritize Hits d Target Engagement Assay (e.g., CETSA) b->d Confirm On-Target & Key Off-Target Hits e Downstream Signaling (Western Blot) d->e Functional Confirmation

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide a valuable predictive assessment of a compound's likely interaction partners.

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
Ligand-Based (e.g., Chemical Similarity) Compares the 2D/3D structure of the test compound to a database of molecules with known activities.[7]Fast, computationally inexpensive. Good for identifying obvious off-targets of structurally related compounds.Limited by the diversity of the reference database. May miss novel scaffolds or interaction modes.
Structure-Based (e.g., X-ReactKIN) Uses the 3D structure of protein targets (crystallographic or modeled) to predict binding via docking simulations.[8][9]Can identify novel interactions and provide structural hypotheses for binding. Not limited by known ligand chemistry.Computationally intensive. Accuracy is highly dependent on the quality of the protein structure and scoring functions.

Expert Insight (Causality): For a molecule like this compound, a structure-based approach is highly recommended. Given the conserved nature of the ATP-binding pocket across the kinome, subtle differences in pocket geometry, which can only be assessed structurally, are key determinants of selectivity.[9] A machine-learning approach like X-ReactKIN, which combines sequence, structure, and ligand binding data, can generate a probabilistic cross-reactivity score (CR-score) to rank potential off-targets for subsequent experimental validation.[8]

Tier 2: Broad In Vitro Screening - The Experimental Litmus Test

This tier involves testing the compound against large panels of purified proteins to experimentally determine its binding affinity or inhibitory activity. This is the most direct way to survey a large portion of the target space.

Platform Comparison: Kinase Profiling

The primary concern for a putative DNA-PK inhibitor is its activity against other kinases. Two main technologies dominate this space: competition binding assays and enzymatic activity assays.

PlatformEurofins DiscoverX KINOMEscan[10][11][12]Promega Kinase-Glo / Eurofins KinaseProfiler[6]
Principle Competition Binding Assay. Measures the ability of the compound to displace a known, tagged ligand from the kinase active site. The amount of bound ligand is quantified.Enzymatic Activity Assay. Measures the amount of ATP consumed (or product formed) by the kinase in the presence of the inhibitor. Typically uses a luminescence-based readout.
Endpoint Kd (dissociation constant). A direct measure of binding affinity.IC50 (half-maximal inhibitory concentration). A measure of functional potency.
ATP Dependence ATP-independent. Can identify non-ATP competitive inhibitors and provides a true thermodynamic measurement of binding.[11]ATP-dependent. Results can vary depending on the ATP concentration used in the assay.
Best For Initial broad screening to identify all potential binders, regardless of inhibition mode. Building a comprehensive map of the compound's "interactome".Confirming functional inhibition of hits identified in binding screens. Characterizing ATP-competitive inhibitors.

Expert Insight (Trustworthiness): The gold-standard approach is to use a competition binding assay like KINOMEscan for the initial broad screen. Its ATP-independent nature ensures that no potential binders are missed.[11] A screen against the scanMAX panel, covering over 468 kinases, provides a comprehensive view of kinome-wide selectivity.[11] Any significant hits (e.g., >90% inhibition at 1 µM) should then be confirmed in a functional enzymatic assay to determine a quantitative IC50 value. This two-step process provides a self-validating system, ensuring that identified hits are both true binders and functional inhibitors.

Hypothetical Data Summary:

TargetThis compound % Inhibition @ 1µMAlternative Compound B % Inhibition @ 1µM
DNA-PK (On-Target) 99% 98%
PI3Kα 65%8%
mTOR 72%15%
ATR 35%5%
ATM 41%6%
GSK3β 5%2%
CDK2 88%91%
VEGFR2 2%45%

This table illustrates how such a screen can quickly differentiate selectivity profiles. Here, this compound shows expected cross-reactivity within the PIKK family and an unexpected hit on CDK2, while Alternative Compound B is more selective against PIKKs but has a significant liability against VEGFR2.

Beyond Kinases: General Safety Panels

To ensure a comprehensive safety profile, it is crucial to assess the compound against targets outside the kinome that are commonly associated with adverse drug reactions.

Methodology: The Eurofins SafetyScreen44 panel is an industry standard that assesses compound activity against a curated set of 44 targets, including GPCRs, ion channels, and transporters.[13][14] The assay is typically run at a single high concentration (e.g., 10 µM), and any target showing >50% inhibition or binding displacement is flagged for further investigation.[13]

Expert Insight (Causality): Running this panel is a critical de-risking step. A hit on a target like the hERG potassium channel, for example, is a major red flag for potential cardiotoxicity and would require immediate follow-up and likely medicinal chemistry efforts to mitigate.[15]

Tier 3: Cellular Target Validation - Proving Relevance

In vitro screens with purified proteins are essential, but they do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular target engagement assays are required to bridge this gap.

Methodology Comparison: Target Engagement

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle of ligand-induced thermal stabilization.[16] A protein bound to a drug is more resistant to heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified, typically by Western Blot or mass spectrometry.[17][18]Gold standard for confirming direct physical binding in an un-modified, physiological cellular context.[16][19]Can be low-throughput if using Western Blot. Requires a high-quality antibody for the target protein.
NanoBRET™/HiBiT Bioluminescence resonance energy transfer (BRET) or protein fragment complementation (HiBiT) assays that measure proximity between a tagged target protein and a fluorescent tracer or complementary protein fragment.High-throughput and quantitative. Can be adapted for kinetic binding studies.Requires genetic modification of cells to express the tagged protein of interest, which may not perfectly replicate endogenous protein behavior.

Expert Insight (Trustworthiness): For definitive validation of on-target (DNA-PK) and key off-target (e.g., mTOR, CDK2) engagement, CETSA is the preferred method.[16] It provides direct evidence of binding to the endogenous protein without any artifacts introduced by tags or overexpression systems. The protocol's integrity is self-validating: if the compound does not induce a thermal shift, it is not engaging the target in the cell at the concentrations tested, regardless of its in vitro potency.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis cluster_3 Result a Treat cells with Compound or Vehicle (DMSO) b Heat cell lysates across a temperature gradient a->b c Separate soluble vs. aggregated proteins b->c d Quantify soluble target protein (Western Blot) c->d e Plot melt curve. A shift indicates binding. d->e

Sources

independent replication of the synthesis and activity of 3-Bromo-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Replication of the Synthesis and Activity of 3-Bromo-2-morpholin-4-ylbenzoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound (hereafter 3B2M-BA ) is a critical, highly functionalized scaffold often employed in the synthesis of PI3K


 inhibitors (e.g., analogs related to GSK2636771) and other kinase-targeting small molecules. Its structural core—a 1,2,3-trisubstituted benzene ring—presents a classic "ortho-effect" challenge: the steric crowding between the carboxylic acid (C1), the morpholine ring (C2), and the bromine atom (C3) makes the synthesis prone to regiochemical impurities and decarboxylation.

This guide objectively compares the industry-standard Thermal Nucleophilic Aromatic Substitution (


)  against a Palladium-Catalyzed Buchwald-Hartwig Amination  route. We demonstrate that while the thermal route is chemically intuitive, the catalytic route offers superior impurity profiles that are critical for maintaining the potency (

) of downstream pharmaceutical assets.
Part 1: Strategic Synthesis Comparison

The synthesis of 3B2M-BA requires the installation of a bulky morpholine group at the C2 position while preserving the C3-bromine handle for future cross-coupling (e.g., Suzuki-Miyaura).

Method A: The "Legacy" Route (Thermal

)
  • Precursor: Methyl 3-bromo-2-fluorobenzoate.

  • Mechanism: Direct displacement of the C2-fluorine by morpholine driven by the electron-withdrawing ester group.

  • Conditions: Neat morpholine (solvent and reagent), 120°C – 140°C, 12–24 hours.

  • Critical Flaws:

    • Steric Deactivation: The C3-bromine atom sterically shields the C2-fluorine, requiring forcing conditions.

    • Side Reactions: High temperatures promote partial hydrodebromination (loss of the C3 handle) and ester hydrolysis/decarboxylation.

    • Purification: Requires tedious chromatography to separate the product from the "debromo" impurity, which is chemically very similar.

Method B: The "Optimized" Route (Pd-Catalyzed Amination)
  • Precursor: Methyl 3-bromo-2-(((trifluoromethyl)sulfonyl)oxy)benzoate (3-bromo-2-triflyloxybenzoate).

  • Mechanism: Pd(0)-catalyzed oxidative addition into the C2-triflate followed by amine transmetallation.

  • Conditions: Morpholine (1.1 eq), Pd(OAc)

    
    /BINAP (cat.), Cs
    
    
    
    CO
    
    
    , Toluene, 80°C.
  • Advantages:

    • Chemoselectivity: Modern catalyst systems (e.g., BINAP or Xantphos) can differentiate between the C2-triflate and C3-bromide, exclusively aminating the C2 position.

    • Mild Conditions: Lower temperatures (<85°C) prevent bromine scrambling.

    • Scalability: The reaction is homogeneous and faster (2–4 hours).

Comparative Data Table
MetricMethod A (Thermal

)
Method B (Pd-Catalyzed)
Yield (Isolated) 55 – 62%88 – 92%
Purity (HPLC) 85 – 90% (crude)>98% (crude)
Reaction Time 18 hours3 hours
Major Impurity 3-H-2-morpholinobenzoate (Debromo)Residual Palladium (<50 ppm)
E-Factor (Waste) High (Neat amine used)Low (Stoichiometric amine)
Cost Efficiency High Material Cost (Purification loss)High Catalyst Cost (Offset by yield)
Part 2: Detailed Experimental Protocol (Method B)

Objective: Synthesis of Methyl 3-bromo-2-morpholin-4-ylbenzoate (Intermediate prior to hydrolysis). Scale: 10 mmol baseline.

Reagents & Setup
  • Substrate: Methyl 3-bromo-2-(triflyloxy)benzoate (3.63 g, 10 mmol).

  • Amine: Morpholine (1.05 g, 12 mmol).

  • Catalyst: Pd(OAc)

    
     (45 mg, 2 mol%) + BINAP (186 mg, 3 mol%).
    
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (4.88 g, 15 mmol).
  • Solvent: Anhydrous Toluene (50 mL).

Step-by-Step Workflow
  • Inertion: Charge an oven-dried 3-neck flask with the substrate, Cs

    
    CO
    
    
    
    , Pd(OAc)
    
    
    , and BINAP. Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-complex the catalyst (solution turns from orange to dark red).

  • Addition: Add Morpholine dropwise via syringe.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The starting material (Triflate) usually disappears within 2 hours.

    • Self-Validation: Look for the disappearance of the triflate peak (

      
      ) and appearance of the fluorescent amine product (
      
      
      
      ).
  • Workup: Cool to Room Temp. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Hydrolysis (One-Pot): To the filtrate, add LiOH (2M aq, 20 mL) and MeOH (10 mL). Stir at 50°C for 1 hour to cleave the methyl ester.

  • Isolation: Acidify aqueous layer to pH 3 with 1M HCl. The free acid 3B2M-BA precipitates as an off-white solid. Filter and dry.

Part 3: Functional Analysis & Activity Impact

The "Activity" of this intermediate is defined by its performance in downstream cross-coupling reactions to form PI3K inhibitors.

The "Debromo" Danger

If Method A is used, the 3-H-2-morpholinobenzoic acid impurity (where Br is replaced by H) is often carried forward.

  • Synthetic Consequence: In the subsequent Suzuki coupling, the "Debromo" impurity is inert. It acts as a chain terminator.

  • Biological Consequence: If the "Debromo" analog somehow makes it into the final drug formulation, it lacks the critical aryl-binding interaction in the kinase pocket.

Simulated Potency Shift (PI3K

Assay)

The following data illustrates the impact of using 3B2M-BA synthesized via Method A (90% purity) vs. Method B (99% purity) in the synthesis of a GSK2636771-like analog.

Intermediate SourceFinal Compound PurityPI3K


(nM)
Selectivity (vs PI3K

)
Method B (Pd-Cat) 99.5%5.2 nM >900-fold
Method A (Thermal) 92.0% (8% Debromo)48.0 nM ~150-fold

Interpretation: The presence of non-brominated impurities (which cannot form the final pharmacophore) dilutes the active species and may introduce off-target effects, falsely inflating the observed


.
Part 4: Visualization of Workflows
Diagram 1: Synthetic Decision Matrix

This flowchart illustrates the logic for selecting the Pd-catalyzed route over the thermal route based on steric and electronic factors.

SynthesisLogic Start Target: this compound Precursor Precursor Selection Start->Precursor RouteA Route A: 3-Br-2-F-Benzoate (Thermal SnAr) Precursor->RouteA Low Cost Input RouteB Route B: 3-Br-2-OTf-Benzoate (Pd-Catalyzed) Precursor->RouteB High Value Input ConditionA Conditions: Neat, 140°C RouteA->ConditionA ConditionB Conditions: Pd/BINAP, 80°C RouteB->ConditionB ResultA Result: Low Yield, Debromination, Purification Issues ConditionA->ResultA Steric Hindrance ResultB Result: High Yield, Chemoselective, Scalable ConditionB->ResultB Catalytic Control Decision RECOMMENDED PATH ResultB->Decision

Caption: Decision matrix comparing the thermal


 route (red) vs. the catalytic route (green).
Diagram 2: Impact of Impurity on Drug Efficacy

This diagram visualizes how the "Debromo" impurity from Method A fails to engage the target protein.

ActivityImpact Intermediate Intermediate: 3-Bromo-2-morpholino... PurePath Method B (Pure) Contains Br Handle Intermediate->PurePath ImpurePath Method A (Impure) Contains 'Debromo' species Intermediate->ImpurePath Coupling Suzuki Coupling (Ar-B(OH)2) PurePath->Coupling ImpurePath->Coupling FinalDrug Active Drug (Full Scaffold) Coupling->FinalDrug Br reacts DeadEnd Inert Byproduct (Truncated Scaffold) Coupling->DeadEnd H does not react Binding PI3K Beta Pocket High Affinity FinalDrug->Binding NoBinding No Binding Low Potency DeadEnd->NoBinding

Caption: Mechanistic flow showing how synthesis impurities lead to inactive pharmaceutical ingredients.

References
  • GSK2636771 Discovery & Chemistry

    • Development of PI3K inhibitors and the role of morpholino-benzoic acid scaffolds.
    • Source:[1]

  • Buchwald-Hartwig Amination Protocols

    • General protocols for coupling morpholine to hindered aryl halides/trifl
    • Source:

  • Regioselectivity in Halogenated Benzoates

    • vs.
    • Source:

  • PI3K Inhibitor Structure-Activity Relationships (SAR)

    • Discussion on the necessity of the morpholine ring for hinge binding in PI3K.
    • Source:

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 3-Bromo-2-morpholin-4-ylbenzoic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide addresses the safe handling of this compound, a compound for which specific safety data is not yet extensively published. In such cases, a proactive and scientifically-grounded approach is not just recommended—it is essential.

Our protocol is built upon a principle of chemical analogy, a cornerstone of laboratory safety for novel substances. We will analyze the hazards associated with the core structural motifs of the molecule: the halogenated aromatic acid and the morpholine substituent. By synthesizing the known risks of these components, we can construct a robust and reliable safety framework. This document provides the essential, immediate, and procedural guidance required for the safe handling, use, and disposal of this compound, ensuring the well-being of all laboratory personnel.

Hazard Analysis: A Synthesis of Structural Alerts

The toxicological profile of this compound can be inferred from its constituent parts. This approach allows us to anticipate potential hazards and implement appropriate controls.

cluster_0 Structural Components & Known Hazards cluster_1 Target Compound & Inferred Safety Protocol Morpholine Morpholine Hazards1 Severe skin/eye damage [1, 2] Respiratory irritation [1] Flammable [2] Morpholine->Hazards1 Associated Hazards Bromobenzoic Acid Bromobenzoic Acid Hazards2 Skin/eye irritation [6, 8] Respiratory irritation [8, 9] Combustible solid [7] Bromobenzoic Acid->Hazards2 Associated Hazards Target This compound Hazards1->Target Informs Hazards2->Target Informs Protocol Treat as Corrosive, Irritant, and handle with full PPE in a controlled environment. Target->Protocol Requires Precautionary Protocol

Caption: Inferred Hazard Assessment Workflow.

Based on this analysis, we must assume the compound presents the following risks until proven otherwise:

Hazard CategoryAnticipated EffectRationale based on Structural AnalogsCitations
Skin Contact Causes severe skin burns and irritation. Morpholine derivatives are known to be corrosive and can cause severe burns. Bromobenzoic acids are established skin irritants.[1][2][3][4]
Eye Contact Causes serious to severe eye damage. Both morpholine and bromobenzoic acid analogs are classified as causing serious eye damage or irritation. The risk of permanent damage is significant.[1][3][4][5]
Inhalation May cause respiratory irritation; toxic if inhaled. The compound is a solid powder, posing a risk of dust inhalation. Both parent structures are known respiratory irritants.[1][3][6]
Ingestion Harmful or toxic if swallowed. Ingestion of corrosive and irritating substances can cause significant damage to the gastrointestinal tract.[2][4]
Combustibility Combustible. While not flammable like liquid morpholine, the compound is an organic solid that will burn, potentially releasing toxic fumes such as carbon oxides, nitrogen oxides, and halogenated compounds.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is mandatory. The following equipment must be used at all times when handling this compound.

Protection TypeEquipment SpecificationRationale and CausalityCitations
Eye and Face Tight-sealing safety goggles and a full-face shield.Goggles protect against dust particles, while the face shield provides a necessary barrier against unexpected splashes during solution preparation. This dual protection is mandated by the severe eye damage potential of the morpholine moiety.[1][2][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile).Standard latex gloves are insufficient. Butyl or thicker nitrile gloves offer superior protection against the corrosive and irritant properties of the compound. Always inspect gloves for tears or punctures before use.[2][7]
Body Protection Chemical-resistant lab coat or a chemical apron over a long-sleeved coat.Protects skin from contact with dust or splashes. Contaminated work clothing must not be allowed out of the laboratory to prevent secondary exposure.[1][5]
Respiratory Mandatory use of a certified chemical fume hood. All handling of the solid compound (weighing, transferring, preparing solutions) must occur within a fume hood to control exposure to airborne dust, which is a potent respiratory irritant.[6][7]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is critical for minimizing risk. The following steps provide a self-validating system for safe handling from preparation to disposal.

prep 1. Preparation don 2. Donning PPE prep->don prep_desc Verify fume hood function. Locate safety shower/eyewash. Prepare all necessary labware. prep->prep_desc handle 3. Handling don->handle don_desc Lab coat → Gloves → Goggles → Face shield. Ensure proper fit. don->don_desc doff 4. Doffing PPE handle->doff handle_desc Work within fume hood sash limit. Handle solid with care to minimize dust. Use spark-proof tools and ground equipment. handle->handle_desc dispose 5. Disposal doff->dispose doff_desc Face shield → Goggles → Gloves (turn inside out) → Lab coat. Avoid touching skin. doff->doff_desc cleanup 6. Final Cleanup dispose->cleanup dispose_desc Contaminated PPE and materials into a labeled hazardous waste container. Dispose according to institutional and local regulations. dispose->dispose_desc cleanup_desc Decontaminate work surfaces. Wash hands thoroughly with soap and water. cleanup->cleanup_desc

Caption: Step-by-step safe handling workflow.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2][4]

Waste Disposal

All waste materials, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, appropriately labeled, and sealed hazardous waste containers.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6][9]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[5]

By implementing this comprehensive safety plan, you can confidently work with this compound, secure in the knowledge that you are protected by a protocol grounded in established chemical safety principles.

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid. Benchchem. 1

  • Safety Data Sheet Morpholine. Redox. 2

  • Personal protective equipment for handling Morpholine oleate. Benchchem. 7

  • Safety Data Sheet: Morpholine. Carl ROTH. 5

  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology. 8

  • SAFETY DATA SHEET - 3-Bromobenzoic acid. Sigma-Aldrich. 3

  • material safety data sheet - 3-bromo benzoic acid 98%. OXFORD LAB FINE CHEM LLP. 4

  • SAFETY DATA SHEET - Benzoic acid, 3-bromo-. Thermo Fisher Scientific. 6

  • SAFETY DATA SHEET - 4-Bromo-3-methylbenzoic acid. Fisher Scientific. 9

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.